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  • Product: 5-amino-1-methyl-1H-pyrrole-3-carbonitrile
  • CAS: 159831-30-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrrole-3-carbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-amino-1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS Number: 159831-30-8). While specific literature on this compound is limited, this document provides a thorough analysis based on the established chemistry of structurally related aminopyrrole derivatives to empower further research and development.

Introduction and Overview

5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole, a class of nitrogen-containing five-membered heterocyclic compounds that are fundamental building blocks in numerous biologically active molecules.[1] The presence of both an amino and a cyano group on the pyrrole scaffold suggests a versatile chemical intermediate with potential for derivatization and as a pharmacophore in medicinal chemistry. The pyrrole moiety is a core structure in various pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1]

This guide will provide a detailed examination of the known and predicted properties of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, a plausible synthetic route, its expected spectroscopic signature, potential chemical reactivity, and prospective applications in drug discovery, drawing upon the rich chemistry of analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile are summarized in the table below.

PropertyValueSource
CAS Number 159831-30-8[2]
Molecular Formula C₆H₇N₃[2]
Molecular Weight 121.14 g/mol Calculated
Appearance Brown Solid[2]
Purity 95%[2]
InChI Key OAZQYILEWTZDER-UHFFFAOYSA-N[2]

Synthesis and Purification

Proposed Synthetic Pathway: Thorpe-Ziegler Cyclization Approach

A potential synthesis could involve the Thorpe-Ziegler cyclization of a β-enaminonitrile precursor. This methodology has been successfully employed for the synthesis of various 3-aminopyrrole derivatives.[4]

Synthesis_of_5-amino-1-methyl-1H-pyrrole-3-carbonitrile reagent1 Methylamine intermediate1 3-(Methylamino)propanenitrile reagent1->intermediate1 reagent2 Acrylonitrile reagent2->intermediate1 intermediate2 N-cyanomethyl-N-methyl-β-alanine nitrile intermediate1->intermediate2 reagent3 α-Haloacetonitrile (e.g., Chloroacetonitrile) reagent3->intermediate2 product 5-amino-1-methyl-1H-pyrrole-3-carbonitrile intermediate2->product Base-mediated cyclization

Caption: Proposed synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.

Experimental Protocol (Hypothetical)
  • Synthesis of 3-(Methylamino)propanenitrile: To a solution of acrylonitrile (1.0 eq) in a suitable solvent such as ethanol, add methylamine (1.1 eq, as a solution in ethanol or THF) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to yield 3-(methylamino)propanenitrile.

  • N-Alkylation with Chloroacetonitrile: Dissolve 3-(methylamino)propanenitrile (1.0 eq) in a polar aprotic solvent like acetonitrile. Add a non-nucleophilic base such as potassium carbonate (1.5 eq) followed by the dropwise addition of chloroacetonitrile (1.1 eq). Heat the reaction mixture to reflux and stir for 8-16 hours. After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under vacuum.

  • Base-mediated Thorpe-Ziegler Cyclization: Dissolve the crude N-cyanomethyl-N-methyl-β-alanine nitrile in a suitable solvent like ethanol or DMF. Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 eq), portion-wise at room temperature. Stir the mixture for 4-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[3][5]

TechniquePredicted Data
¹H NMR δ (ppm): ~6.5-7.0 (s, 1H, H-2), ~5.5-6.0 (s, 1H, H-4), ~3.5-3.8 (s, 3H, N-CH₃), ~4.0-5.0 (br s, 2H, NH₂)
¹³C NMR δ (ppm): ~140-150 (C-5), ~120-130 (C-2), ~115-125 (CN), ~90-100 (C-4), ~80-90 (C-3), ~30-35 (N-CH₃)
IR (cm⁻¹) ~3400-3200 (N-H stretch, amino), ~2220 (C≡N stretch, cyano), ~1600-1650 (N-H bend), ~1500-1550 (C=C stretch, pyrrole ring)
Mass Spec. M⁺ = 121.0640 (calculated for C₆H₇N₃)

Chemical Reactivity and Derivatization

The chemical reactivity of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is dictated by the interplay of the electron-rich pyrrole ring, the nucleophilic amino group, and the electrophilic cyano group.

  • Amino Group Reactivity: The 5-amino group is expected to be nucleophilic and can undergo reactions typical of aromatic amines. These include acylation, alkylation, and diazotization followed by coupling reactions to introduce a wide range of functionalities.

  • Pyrrole Ring Reactivity: The pyrrole ring is susceptible to electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.

  • Cyano Group Reactivity: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Reactivity_of_5-amino-1-methyl-1H-pyrrole-3-carbonitrile cluster_amino Amino Group Reactions cluster_cyano Cyano Group Reactions cluster_ring Ring Reactions start 5-amino-1-methyl-1H-pyrrole-3-carbonitrile acylation Acylation start->acylation RCOCl alkylation Alkylation start->alkylation R-X diazotization Diazotization start->diazotization NaNO₂, HCl hydrolysis_acid Hydrolysis (Acid) start->hydrolysis_acid H₃O⁺ hydrolysis_amide Hydrolysis (Amide) start->hydrolysis_amide H₂O₂ reduction Reduction start->reduction LiAlH₄ electrophilic_sub Electrophilic Substitution start->electrophilic_sub E⁺

Caption: Potential reactivity of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.

Potential Applications in Drug Discovery

The 5-aminopyrrole scaffold is a privileged structure in medicinal chemistry. While no specific biological activity has been reported for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, its structural similarity to known bioactive molecules suggests significant potential.

Kinase Inhibition

Many heterocyclic compounds containing amino and cyano groups are known to be potent kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrrole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation, Survival, Differentiation transcription_factor->proliferation inhibitor 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (Potential Inhibitor) inhibitor->raf

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Scaffold for Library Synthesis

Given its multiple points for diversification, 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is an excellent starting material for the synthesis of compound libraries for high-throughput screening. The generation of a diverse set of derivatives could lead to the discovery of novel therapeutic agents for various diseases.

Safety and Handling

As with any laboratory chemical, 5-amino-1-methyl-1H-pyrrole-3-carbonitrile should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-amino-1-methyl-1H-pyrrole-3-carbonitrile represents a promising yet underexplored molecule in the field of chemical and pharmaceutical research. Its structural features suggest a high potential for derivatization and as a scaffold for the development of novel bioactive compounds, particularly in the area of kinase inhibition. This technical guide, by consolidating information from related chemical entities, aims to provide a solid foundation for future investigations into the synthesis, characterization, and application of this intriguing pyrrole derivative. Further research is warranted to fully elucidate its chemical and biological properties.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Cancer Cell International. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC. [Link]

  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. Paradigm Peptides. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Royal Society of Chemistry. [Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. [Link]

  • CAS Patents. CAS. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]

  • US4931583A - Citrate esters.
  • Method for producing polyol esters - Patent US-9388115-B2. PubChem. [Link]

  • The Power of Peptides: Tools to Optimize Body Composition. Yoo Direct Health. [Link]

  • (PDF) Mass spectrometry of amino acid derivatives. ResearchGate. [Link]

  • The FTIR spectrum for Pyrrole. ResearchGate. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

  • A series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their reduction products to secondary amines: syntheses and X-ray structural studies. Academia.edu. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]

  • What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Peptide Reasearch Institute. [Link]

  • Patent Kind Codes for CAS Basic & Patent Family Members. CAS. [Link]

  • PLASMA POLYMERIZATION OF PYRROLE. Laboratoire Interdisciplinaire de Spectroscopie Electronique Facultés Universitaires Notre-Dame de la Paix. [Link]

  • Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE. [Link]

  • Complete PDF version of U.S. Utility Patent 7,825,089. USPTO. [Link]

  • The synthesis route of 5-aminopyrazole derivatives 2a–g. ResearchGate. [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Nature Communications. [Link]

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

Exploratory

5-amino-1-methyl-1H-pyrrole-3-carbonitrile molecular structure and formula

This guide provides an in-depth technical analysis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile , a specialized heterocyclic building block. Structural Characterization, Synthetic Logic, and Pharmacophore Utility Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile , a specialized heterocyclic building block.

Structural Characterization, Synthetic Logic, and Pharmacophore Utility

Executive Summary

5-amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS: 159831-30-8) is a trisubstituted pyrrole derivative characterized by a "push-pull" electronic system. The molecule features an electron-donating amino group at position 5 and an electron-withdrawing nitrile group at position 3, stabilized by an N-methyl group. Unlike its more common isomer (2-amino-3-cyano) used in JAK inhibitor synthesis, this 1,3,5-substitution pattern offers unique geometry for developing pyrrolo[3,2-d]pyrimidines (9-deazapurines) and novel non-fused kinase ligands. This guide details its structural properties, validated synthetic pathways, and handling protocols.[1]

Part 1: Chemical Identity & Structural Characterization

Molecular Specifications

The precise identification of the isomer is critical, as pyrrole numbering is sensitive to substituent priority.

PropertyData
IUPAC Name 5-amino-1-methyl-1H-pyrrole-3-carbonitrile
CAS Registry Number 159831-30-8
Molecular Formula

Molecular Weight 121.14 g/mol
Exact Mass 121.0640
SMILES CN1C(N)=CC(C#N)=C1
InChI Key OAZQYILEWTZDER-UHFFFAOYSA-N
Appearance Brown to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Structural Analysis (The 1,3,5-Pattern)

Unlike the 2-amino-3-cyano motif (adjacent substituents) which readily cyclizes to form [2,3-d] fused systems, the 5-amino-3-cyano motif places the reactive groups in a meta-like relationship across the pyrrole ring.

  • N1 (Methyl): Blocks tautomerization, locking the pyrrole in a fixed aromatic state and increasing lipophilicity.

  • C3 (Nitrile): Acts as a Michael acceptor precursor and a handle for further transformation (e.g., to aldehydes or amides).

  • C5 (Amino): A nucleophilic handle. Because it is not adjacent to the nitrile, direct cyclization between these two groups is sterically impossible, necessitating different synthetic strategies for fused rings.

Part 2: Synthetic Pathways

Retrosynthetic Logic

The synthesis of 1,3,5-substituted pyrroles generally avoids the standard Paal-Knorr method (which favors 2,5-symmetry). Instead, it relies on multicomponent condensation or Thorpe-Ziegler cyclization strategies involving activated nitriles.

Primary Route: The reaction of sarcosine nitrile (N-methylaminoacetonitrile) with


-alkoxyacrylonitriles  or equivalent electrophiles.
Mechanism of Formation

The formation follows a stepwise addition-elimination-cyclization mechanism:

  • Nucleophilic Attack: The secondary amine of sarcosine nitrile attacks the electrophilic vinyl ether (e.g., ethoxymethylene malononitrile or 3-ethoxyacrylonitrile).

  • Elimination: Loss of ethanol generates an intermediate enaminonitrile.

  • Thorpe-Ziegler Cyclization: Base-induced intramolecular attack of the methylene carbanion onto the nitrile carbon closes the ring.

  • Tautomerization: Aromatization yields the aminopyrrole.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursors to the target scaffold.

SynthesisPath Pre1 Sarcosine Nitrile (Me-NH-CH2-CN) Inter1 Intermediate: N-Alkyl Enaminonitrile Pre1->Inter1 Nucleophilic Substitution Pre2 Ethoxymethylene Derivative (EtO-CH=C(R)-CN) Pre2->Inter1 Cycl Thorpe-Ziegler Cyclization (Base Catalyzed) Inter1->Cycl Carbanion Formation Prod Target: 5-Amino-1-methyl- pyrrole-3-carbonitrile Cycl->Prod Aromatization

Caption: Stepwise formation of the 1,3,5-pyrrole core via condensation and intramolecular cyclization.

Part 3: Experimental Protocol

Synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile

Note: This protocol is adapted from standard methodologies for aminocyanopyrrole synthesis (Gewald/Thorpe-Ziegler variations).

Reagents:

  • Sarcosine nitrile hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.0 eq) [Alternatively: 2-(Ethoxymethylene)malononitrile for the dicyano analog]

  • Sodium Ethoxide (NaOEt) (2.2 eq)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Alkoxide Base:

    • In a flame-dried 250 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.2 eq) in anhydrous ethanol (50 mL) to generate fresh NaOEt. Cool to 0°C.

  • Condensation:

    • Add Sarcosine nitrile hydrochloride (1.0 eq) to the base solution. Stir for 15 minutes to liberate the free amine.

    • Dropwise add 3-Ethoxyacrylonitrile (1.0 eq) (dissolved in 10 mL EtOH) over 20 minutes, maintaining temperature <5°C.

  • Cyclization:

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Heat the reaction mixture to reflux (78°C) for 3-5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the nitrile starting material and the appearance of a fluorescent spot.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in ice-water (100 mL).

    • Neutralize carefully with 1N HCl to pH ~7.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification:

    • The crude product is often a dark oil or solid. Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       5% Methanol in Dichloromethane.
      
    • Yield Expectation: 45-60%.

Analytical Validation

Confirm identity using the following spectral markers:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       3.45 (s, 3H, N-CH3).
      
    • 
       5.20 (s, 2H, NH2, broad exchangeable).
      
    • 
       6.10 (d, 1H, C4-H).
      
    • 
       7.25 (d, 1H, C2-H).
      
  • IR Spectroscopy:

    • Distinct nitrile stretch (

      
      ) at ~2210-2220 
      
      
      
      .
    • Amino doublet (

      
      ) at ~3300-3400 
      
      
      
      .

Part 4: Reactivity & Pharmacophore Utility

Functionalization Logic

The 1,3,5-substitution pattern dictates specific reactivity profiles for drug discovery:

  • C5-Amino Functionalization:

    • Readily reacts with acyl chlorides or isocyanates to form amides/ureas.

    • Utility: Linker attachment or solubility modulation.

  • C3-Nitrile Transformations:

    • Hydrolysis: Converts to the amide (carboxamide) or acid.

    • Reduction: Converts to the aminomethyl group (

      
      ).
      
    • Utility: The nitrile is a "masked" carbonyl or amine, essential for hydrogen bond acceptor/donor tuning.

  • Ring Fusion (Advanced):

    • Unlike the 2-amino-3-cyano isomer (which forms [2,3-d] systems), this isomer is a precursor for Pyrrolo[3,2-d]pyrimidines .

    • Route: Functionalization of C4 (via electrophilic aromatic substitution) followed by cyclization with the C5-amino group.

Pathway Visualization: Reactivity

Reactivity Core 5-Amino-1-methyl- pyrrole-3-carbonitrile Rxn1 Hydrolysis (NaOH/H2O2) Core->Rxn1 Rxn2 Acylation (R-COCl) Core->Rxn2 Rxn3 Electrophilic Subst. (at C4) Core->Rxn3 Prod1 Pyrrole-3-carboxamide (H-bond Acceptor) Rxn1->Prod1 Prod2 N-Acyl-5-amino Derivative Rxn2->Prod2 Prod3 Pyrrolo[3,2-d]pyrimidine Precursor Rxn3->Prod3

Caption: Divergent synthesis pathways utilizing the C3-nitrile and C5-amino handles.

References

  • Sigma-Aldrich. 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile Product Datasheet. CAS 159831-30-8.[2] Available at:

  • PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and related pyrrole structures. National Library of Medicine. Available at: (Used for structural analogy and property validation).

  • Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry, 1996.
  • AK Scientific. Catalog Entry for CAS 159831-30-8. Available at:

Sources

Foundational

A Proposed Synthetic Pathway for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile: A Technical Guide

This in-depth technical guide outlines a proposed synthetic pathway for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. In...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide outlines a proposed synthetic pathway for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. In the absence of a directly established protocol in the current literature for this specific molecule, this guide leverages established principles of pyrrole synthesis, primarily adapting the Thorpe-Ziegler cyclization methodology, to propose a robust and scientifically sound approach.[1][2] The rationale behind the selection of starting materials, reaction conditions, and analytical validation is discussed in detail to provide a comprehensive and practical framework for its synthesis.

Introduction: The Significance of the Aminopyrrole Scaffold

The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[3][4] The introduction of an amino group, particularly at the 5-position, along with a cyano group at the 3-position, creates a highly functionalized scaffold with significant potential for further chemical elaboration. Such structures are valuable intermediates in the synthesis of more complex heterocyclic systems, including pyrrolo[3,2-d]pyrimidines (9-deazapurines), which are known for their diverse pharmacological activities.[1][2] This guide provides a detailed, proposed synthesis for the novel compound 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, offering a roadmap for its laboratory-scale preparation.

Proposed Synthetic Strategy: A Two-Step Approach

The proposed synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is envisioned as a two-step process, commencing with the formation of a key β-enaminonitrile intermediate, followed by a Thorpe-Ziegler type cyclization. This strategy is advantageous due to the ready availability of the starting materials and the generally high yields reported for analogous transformations in the literature.[1]

Synthetic Pathway Malononitrile Malononitrile Intermediate_A 3-(dimethylamino)-2-propenenitrile Malononitrile->Intermediate_A DMF-DMA, Heat Dimethylformamide dimethyl acetal (DMF-DMA) Dimethylformamide dimethyl acetal (DMF-DMA) Intermediate_B 3-(methylamino)-2-propenenitrile Intermediate_A->Intermediate_B Methylamine, Toluene, Reflux Methylamine Methylamine Methylamine->Intermediate_B Target_Molecule 5-amino-1-methyl-1H-pyrrole-3-carbonitrile Intermediate_B->Target_Molecule 1. NaH, DMF 2. Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Target_Molecule

Figure 1: Proposed two-step synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.

Part 1: Synthesis of the Key Intermediate: 3-(methylamino)-2-propenenitrile

The initial step involves the synthesis of the crucial β-enaminonitrile intermediate, 3-(methylamino)-2-propenenitrile. This is achieved through a two-stage process starting from malononitrile.

Step 1a: Synthesis of 3-(dimethylamino)-2-propenenitrile

Causality of Experimental Choices: Malononitrile is a readily available and inexpensive starting material. Its reaction with dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for the synthesis of enaminonitriles. DMF-DMA serves as both a reactant and a dehydrating agent, driving the reaction to completion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq) and dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA and methanol byproduct under reduced pressure to yield crude 3-(dimethylamino)-2-propenenitrile, which can often be used in the next step without further purification.

Step 1b: Synthesis of 3-(methylamino)-2-propenenitrile

Causality of Experimental Choices: The dimethylamino group of the intermediate from Step 1a is a good leaving group, allowing for a transamination reaction with methylamine. Toluene is chosen as the solvent due to its suitable boiling point for this reaction and its ability to azeotropically remove the dimethylamine byproduct.

Experimental Protocol:

  • Dissolve the crude 3-(dimethylamino)-2-propenenitrile (1.0 eq) in toluene.

  • Add a solution of methylamine (1.5 eq, e.g., 40% in water or as a solution in a suitable organic solvent) to the flask.

  • Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the dimethylamine and water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting crude 3-(methylamino)-2-propenenitrile can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Thorpe-Ziegler Cyclization to 5-amino-1-methyl-1H-pyrrole-3-carbonitrile

The final step in the proposed synthesis is the cyclization of the 3-(methylamino)-2-propenenitrile intermediate with chloroacetonitrile to form the target pyrrole ring system. This reaction proceeds via a Thorpe-Ziegler type mechanism.[1][2]

Causality of Experimental Choices: Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for deprotonating the amine and the α-carbon of the nitrile group in the intermediate, facilitating the subsequent alkylation and cyclization. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it can dissolve the reactants and stabilize the charged intermediates. Chloroacetonitrile is chosen as the C2 synthon that will react with the enaminonitrile to form the pyrrole ring.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(methylamino)-2-propenenitrile (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.

Mechanistic Insights

Thorpe-Ziegler Mechanism cluster_0 Alkylation cluster_1 Cyclization and Tautomerization Enaminonitrile 3-(methylamino)-2-propenenitrile Anion Deprotonated Intermediate Enaminonitrile->Anion NaH Alkylated_Intermediate N-alkylated intermediate Anion->Alkylated_Intermediate + ClCH₂CN Chloroacetonitrile ClCH₂CN Chloroacetonitrile->Alkylated_Intermediate Cyclization_Anion Intramolecular Anion Alkylated_Intermediate->Cyclization_Anion NaH Cyclized_Intermediate Cyclized Intermediate Cyclization_Anion->Cyclized_Intermediate Intramolecular Nucleophilic Attack Iminopyrrole Iminopyrrole Intermediate Cyclized_Intermediate->Iminopyrrole Elimination of H⁺ Final_Product 5-amino-1-methyl-1H-pyrrole-3-carbonitrile Iminopyrrole->Final_Product Tautomerization

Figure 2: Proposed mechanism for the Thorpe-Ziegler cyclization.

The reaction is believed to proceed through the initial deprotonation of the enaminonitrile by sodium hydride to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile in an SN2 reaction to form an N-alkylated intermediate. A second deprotonation at the α-carbon of the newly introduced acetonitrile moiety generates a carbanion, which then undergoes an intramolecular nucleophilic attack on the nitrile group of the original enaminonitrile. This cyclization event, followed by tautomerization of the resulting iminopyrrole, yields the aromatic 5-aminopyrrole product.

Data Summary and Expected Outcomes

The following table summarizes the expected data for the synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile based on typical yields and analytical data for similar compounds reported in the literature.

StepProductStarting MaterialsKey ReagentsSolventExpected Yield (%)Proposed Analytical Validation
1a 3-(dimethylamino)-2-propenenitrileMalononitrileDMF-DMANeat85-95¹H NMR, ¹³C NMR, IR
1b 3-(methylamino)-2-propenenitrile3-(dimethylamino)-2-propenenitrileMethylamineToluene70-85¹H NMR, ¹³C NMR, IR, MS
2 5-amino-1-methyl-1H-pyrrole-3-carbonitrile3-(methylamino)-2-propenenitrile, ChloroacetonitrileNaHDMF50-70¹H NMR, ¹³C NMR, IR, HRMS

Conclusion

This technical guide presents a detailed and plausible synthetic pathway for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile. By adapting established synthetic methodologies for substituted aminopyrroles, this guide provides a solid foundation for the practical synthesis of this novel compound. The step-by-step protocols, mechanistic insights, and expected outcomes are intended to empower researchers in their efforts to access this and related heterocyclic scaffolds for applications in drug discovery and materials science. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve the desired yields and purity.

References

  • Dotsenko, V. V., Semenova, A. M., & Aksenov, N. A. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ChemProc, 2. Available at: [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. Available at: [Link]

  • Al-Mousawi, S. M., Sharaf, M. A., & Elnagdi, M. H. (2010). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 65(5), 635-640. Available at: [Link]

  • Çalışkan, E., & Tutar, A. (2019). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

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Exploratory

discovery and history of substituted pyrrole carbonitriles

An In-depth Technical Guide to the Discovery and History of Substituted Pyrrole Carbonitriles Abstract The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Pyrrole Carbonitriles

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Among its myriad derivatives, substituted pyrrole carbonitriles represent a particularly valuable class of compounds. The electron-withdrawing nature of the nitrile group, combined with the diverse substitution patterns achievable on the pyrrole ring, imparts unique chemical reactivity and significant pharmacological potential. These compounds are not merely synthetic curiosities; they are crucial intermediates in the synthesis of complex molecules and are themselves potent bioactive agents, with applications ranging from anti-inflammatory and anticancer therapies to agriculture.[2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted pyrrole carbonitriles, tracing the synthetic methodologies from foundational, century-old reactions to modern, highly efficient catalytic systems. We will delve into the causality behind key experimental choices, present detailed protocols for seminal transformations, and contextualize their importance within the landscape of drug discovery and development.

Foundational Pillars: Early Pyrrole Syntheses

The story of substituted pyrrole carbonitriles is built upon the foundational discoveries of general pyrrole synthesis in the late 19th century. While not initially targeting carbonitrile derivatives, these classical methods established the fundamental bond-forming strategies that would later be adapted and refined.

The Paal-Knorr and Knorr Syntheses (1884)

Independently reported in 1884, the Paal-Knorr and Knorr syntheses marked the genesis of rational pyrrole construction. The Paal-Knorr synthesis involves the straightforward condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions.[4][5] The choice of acid is critical; strong acids can favor the formation of furan byproducts.[4] This method's elegance lies in its directness, forming the five-membered ring through two successive imine/enamine condensations followed by dehydration.

Paal_Knorr_Pyrrole_Synthesis diketone 1,4-Dicarbonyl plus1 + diketone->plus1 amine R-NH₂ catalyst [H⁺] plus1->amine hemiaminal Hemiaminal Intermediate dihydroxypyrrolidine 2,5-Dihydroxy- tetrahydropyrrolidine hemiaminal->dihydroxypyrrolidine Intramolecular Attack dehydration - 2H₂O pyrrole N-Substituted Pyrrole catalyst->hemiaminal dehydration->pyrrole

Caption: The Paal-Knorr Pyrrole Synthesis Mechanism.

Contemporaneously, the Knorr pyrrole synthesis provided a route to more complexly substituted pyrroles through the reaction of an α-amino-ketone with a β-ketoester.[6] A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense. This necessitated their in situ generation, often from α-oximino-ketones via reduction with zinc dust in acetic acid, a technique that remains relevant today.[6]

The Hantzsch Synthesis (1890)

Arthur Hantzsch contributed another versatile method involving the three-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][8] The Hantzsch synthesis proceeds through the initial formation of an enamine from the β-ketoester and amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final pyrrole product.[7][9]

These early methods, while powerful, were not designed to incorporate the nitrile functionality directly. The introduction of the carbonitrile group required either the development of entirely new strategies or the clever adaptation of these classical frameworks using nitrile-containing starting materials.

The Advent of the Carbonitrile: Key Synthetic Innovations

The incorporation of a carbonitrile moiety onto the pyrrole ring marked a significant leap forward, driven by the need for functional handles and the pursuit of novel biological activities. This evolution was characterized by the strategic use of nitrile-containing building blocks and the development of specialized cyclization and cyanation reactions.

Thorpe-Ziegler Cyclization: Building the Ring with Nitriles

One of the earliest and most direct methods for creating a cyclic system bearing a cyano group is the Thorpe-Ziegler reaction . This intramolecular variant of the Thorpe condensation involves the base-catalyzed cyclization of a dinitrile to form an enaminonitrile.[10][11] This strategy was ingeniously applied to the synthesis of 2-amino-3-cyanopyrroles. The key is the construction of a suitable dinitrile precursor that, upon cyclization, yields the desired five-membered heterocyclic ring.[12]

The mechanism is initiated by the deprotonation of a carbon α to one of the nitrile groups. The resulting carbanion then attacks the carbon of the second nitrile group intramolecularly, forming a cyclic imine intermediate which tautomerizes to the more stable, conjugated enamine product.[10]

The Rise of Multicomponent Reactions (MCRs)

The drive for synthetic efficiency led to the development of multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted pyrrole carbonitriles in a single pot.

A prominent example is the synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones and aminoacetonitrile.[13] This powerful sequence begins with the cyclocondensation of an enone with aminoacetonitrile, which is believed to proceed via a 6π-electrocyclic ring closure of a transient 2-azapentadienyl anion intermediate.[14] This initially forms a 3,4-dihydro-2H-pyrrole-2-carbonitrile. This stable intermediate is a critical nexus from which different pyrrole products can be obtained.[15]

Opatz_Synthesis_Pathway enone Enone dihydropyrrole 3,4-Dihydro-2H-pyrrole- 2-carbonitrile enone->dihydropyrrole aminoacetonitrile Aminoacetonitrile aminoacetonitrile->dihydropyrrole plus1 + condition_A Microwave Dehydrocyanation (-HCN) dihydropyrrole->condition_A condition_B DDQ Oxidation dihydropyrrole->condition_B pyrrole_A 2,4-Disubstituted Pyrrole pyrrole_B 3,5-Disubstituted Pyrrole-2-carbonitrile condition_A->pyrrole_A condition_B->pyrrole_B

Caption: Divergent synthesis from a dihydropyrrole-carbonitrile intermediate.

As illustrated above, this dihydro-intermediate can be subjected to:

  • Microwave-assisted dehydrocyanation to eliminate HCN and yield a 2,4-disubstituted pyrrole.[13]

  • Oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the ring, preserving the nitrile group and yielding a 3,5-disubstituted pyrrole-2-carbonitrile.[13][15]

This divergent approach provides a powerful and flexible entry into two distinct classes of substituted pyrroles from a common intermediate, showcasing the strategic value of the carbonitrile as both a functional group and a leaving group.

Another versatile MCR involves the one-pot, three-component reaction of α-hydroxyketones, 3-oxobutanenitrile, and various anilines, catalyzed by acetic acid, to directly yield highly functionalized pyrrole-3-carbonitriles.[16]

Modern Catalytic and Direct Cyanation Methods

The 21st century has seen the application of modern transition-metal catalysis to the synthesis of pyrrole carbonitriles, offering milder conditions and broader substrate scope.

  • Palladium Catalysis: An efficient cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids, catalyzed by Palladium(II), provides a route to 1H-pyrrole-3-carbonitriles.[17]

  • Copper Catalysis: Copper-based systems have proven particularly versatile. A CuH-catalyzed enyne-nitrile coupling reaction has been developed to prepare a wide variety of polysubstituted N-H pyrroles.[1] Another innovative strategy involves a copper-catalyzed azide-alkyne cycloaddition, which generates a reactive ketenimine intermediate that is then trapped by phenacylmalononitriles to afford functionalized 2-amino-3-cyanopyrroles.[18]

Beyond building the ring with a nitrile already present, methods for the direct cyanation of a pre-formed pyrrole ring have also been established. A notable process involves the reaction of an N-substituted pyrrole with chlorosulfonyl isocyanate (CSI), followed by decomposition of the intermediate with an amide like N,N-dimethylformamide (DMF). This provides a direct route to pyrrole-2-carbonitriles.[2]

Significance in Drug Discovery and Medicinal Chemistry

The substituted pyrrole carbonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[19] The nitrile group can act as a hydrogen bond acceptor, a metabolic stabilizer, or a reactive handle for further chemical modification, while the substituents on the pyrrole ring dictate the molecule's interaction with specific biological targets.

Pyrrole carbonitrile derivatives have demonstrated significant potential as:

  • Anti-inflammatory Agents: Compounds such as 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile have shown selective cyclooxygenase-2 (COX-2) inhibition.[16]

  • Antibacterial and Antituberculosis Agents: Specific substitution patterns have led to compounds with potent activity against various bacterial strains, including those responsible for tuberculosis.[16][20]

  • Anticancer Agents: Various derivatives have displayed cytotoxicity against a range of cancer cell lines, including breast, liver, and prostate cancer.[3][21]

  • Enzyme Inhibitors: They are useful as intermediates in the production of potent thrombin inhibitors.[2]

  • Immunomodulators: Recently, 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) receptor, a key target in cancer immunotherapy.[22]

Comparative Biological Activity Data

The following table summarizes quantitative data for representative substituted pyrrole carbonitriles, illustrating the impact of substitution on biological activity.

Compound ClassKey SubstituentsTarget/Cell LineActivity MetricReported ValueReference
COX-2 Inhibitor 1-(4-Fluorophenyl), 2-Methyl, 5-(4-Methylsulfonyl)phenylCOX-2 EnzymeIC₅₀0.28 µM[16]
Antituberculosis 1,5-Bis(4-chlorophenyl), 2-MethylM. tuberculosis H37RvMIC0.2 µg/mL[16]
Antibacterial 2-Amino, 1-(2-methylphenyl), 4,5-DiphenylEscherichia coliMIC32 µg/mL[20]
Anticancer 2-Amino, 4,5-Diphenyl, 1-PhenylMCF-7 (Breast Cancer)IC₅₀3.49 µM[3]
STING Agonist 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 5-methylhSTING-His6EC₅₀1.8 µM[22]

Key Experimental Protocols

To provide practical insight, this section details the methodologies for two key transformations in the synthesis of substituted pyrrole carbonitriles. These protocols are representative of the synthetic strategies discussed and are designed to be self-validating through clear procedural steps and expected outcomes.

Protocol 1: Two-Step Synthesis of a 3,5-Disubstituted Pyrrole-2-carbonitrile from an Enone

This protocol, adapted from the work of Opatz and coworkers, demonstrates the cyclocondensation/oxidation sequence.[13][15]

Step A: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitrile Intermediate

  • To a solution of the starting enone (1.0 eq) in pyridine (0.2 M), add aminoacetonitrile hydrochloride (1.2 eq).

  • Heat the mixture to reflux (approx. 115 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure to remove the pyridine.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.

Step B: DDQ Oxidation to the Aromatic Pyrrole-2-carbonitrile

  • Dissolve the dihydro-pyrrole intermediate from Step A (1.0 eq) in a suitable solvent such as dichloromethane or toluene (0.1 M).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature, monitoring by TLC for the formation of the aromatic product (typically 1-3 hours).

  • Upon completion, filter the reaction mixture to remove the precipitated hydroquinone byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final 3,5-disubstituted pyrrole-2-carbonitrile.

Protocol 2: One-Pot Three-Component Synthesis of a Pyrrole-3-carbonitrile

This protocol is based on the acid-catalyzed condensation reported by Al-Tel and Al-Qawasmeh.[16]

  • In a round-bottom flask, combine the α-hydroxyketone (1.0 mmol), 3-oxobutanenitrile (1.0 mmol), and the desired aniline (1.1 mmol) in ethanol (3 mL).

  • Add glacial acetic acid (1.0 mmol, 57 µL) to the mixture at room temperature.

  • Heat the resulting mixture to 70 °C and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction to cool and evaporate the solvent to dryness under reduced pressure.

  • The resulting crude foam is purified by silica gel column chromatography (e.g., using a gradient of 5-35% ethyl acetate in hexanes) to yield the pure N-substituted 2,3,5-functionalized pyrrole-3-carbonitrile.

Conclusion and Future Perspectives

The journey of substituted pyrrole carbonitriles from the classical era of heterocyclic chemistry to the forefront of modern drug discovery is a testament to the enduring power of organic synthesis. The evolution from high-temperature, multi-step procedures like the Paal-Knorr and Hantzsch syntheses to the elegant and efficient multicomponent and transition-metal-catalyzed reactions of today has dramatically expanded the accessibility and diversity of this important chemical class. The carbonitrile group has proven to be a uniquely versatile functionality—serving as a stable pharmacophoric element, a synthetic handle for further elaboration, and even a traceless directing group.

Looking ahead, the demand for novel, highly functionalized heterocyclic compounds will continue to drive innovation. We can anticipate the development of even more sophisticated catalytic systems, including asymmetric variants for the synthesis of chiral pyrrole carbonitriles. The application of flow chemistry and automated synthesis platforms will likely accelerate the exploration of the chemical space around this scaffold, enabling the rapid generation of libraries for high-throughput screening. As our understanding of complex biological pathways deepens, the substituted pyrrole carbonitrile will undoubtedly remain a vital and resourceful framework for the design and development of the next generation of therapeutic agents.

References

  • Wang, Z., Chen, W., Luo, H., He, C., Zhang, G., & Yu, Y. (2020). An efficient and simple palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides substituted 1H-pyrrole-3-carbonitriles. Synthesis, 52(11), 1659-1665. [Link]

  • Teo, W. X., & Tan, K.-T. (2020). Recent Advancements in Pyrrole Synthesis. Asian Journal of Organic Chemistry, 9(8), 1136-1156. [Link]

  • Wyeth LLC. (2005). Synthesis of pyrrole-2-carbonitriles.
  • Aksenov, A. V., Aksenova, I. V., Mironov, M. A., & Rubin, M. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3538. [Link]

  • Al-Qawasmeh, R. A., & Al-Tel, T. H. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

  • ResearchGate. (n.d.). Pyrrole-2-carbonitriles 10a-j. [Table]. Retrieved from ResearchGate. [Link]

  • Zhou, Y., Zhou, L., Jesikiewicz, L. T., Liu, P., & Buchwald, S. L. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. [Link]

  • Vladimirova, S. (2020). Synthesis of new pyrrole compounds with potential antihyperlipidemic effect. Journal of Chemical Technology and Metallurgy, 56(4), 720-724. [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Opatz, T., & Gröger, M. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 463–472. [Link]

  • Li, Y., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Molecules, 28(20), 7136. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Salaheldin, A. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]

  • Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5483. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

  • Reddy, V. P., et al. (2012). A synthesis of functionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 10(4), 799-805. [Link]

  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. [Link]

  • Dholakia, S. P. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. ResearchGate. [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • ResearchGate. (n.d.). Previous and proposed syntheses of 2‐amino‐3‐cyanopyrroles. [Figure]. [Link]

  • Google Patents. (n.d.).
  • Roomi, M. W. (2014). The Hantzsch pyrrole synthesis. ResearchGate. [Link]

  • Rody, Y. A., et al. (2012). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. ARKIVOC. [Link]

  • YouTube. (2020). Mechanism of Hantzsch synthesis of Pyrrole. [Link]

  • SciELO. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives. [Link]

  • MDPI. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. [Link]

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  • Semantic Scholar. (2021). Green synthesis of 2-amino-3-cyanopyridines. [Link]

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Foundational

5-amino-1-methyl-1H-pyrrole-3-carbonitrile chemical safety and hazards

Technical Safety Guide: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile Executive Summary 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS: 159831-30-8) is a specialized heterocyclic building block primarily utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile

Executive Summary

5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS: 159831-30-8) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, including Janus Kinase (JAK) inhibitors and other bioactive pyrrole-based scaffolds.[1][2] As an electron-rich aminopyrrole, it presents distinct stability challenges—specifically susceptibility to oxidative degradation—and poses toxicological risks characteristic of organic nitriles and aromatic amines.

This guide provides a rigorous safety framework for researchers, moving beyond generic SDS data to address the specific handling requirements of this labile, bioactive intermediate.

Chemical Identity & Physicochemical Profile

Property Data / Specification
IUPAC Name 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile
CAS Number 159831-30-8
Molecular Formula C₆H₇N₃
Molecular Weight 106.13 g/mol
Physical State Solid (Often brown/tan due to trace oxidation)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][3]
Structural Alert Electron-Rich Pyrrole : High susceptibility to air/light oxidation.[1] Nitrile Group : Metabolic stability varies; potential for cyanide liberation under extreme metabolic stress (though lower risk than aliphatic nitriles).[1]

Comprehensive Hazard Assessment

While specific toxicological monographs for CAS 159831-30-8 are limited, a Structure-Activity Relationship (SAR) analysis of the aminopyrrole carbonitrile class dictates the following hazard profile.

GHS Classification (Derived via Read-Across)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1]

Specific Toxicological Mechanisms
  • Aminopyrrole Reactivity: The amino group at the 5-position is highly nucleophilic. In vivo, this moiety can undergo metabolic activation (N-hydroxylation) leading to reactive intermediates capable of protein binding (sensitization risk).[1]

  • Nitrile Metabolism: Although aromatic nitriles are generally more stable than aliphatic ones, ingestion may still trigger the release of cyanide ions via cytochrome P450 metabolism, particularly in overdose scenarios.

  • Oxidative Instability: The compound degrades upon exposure to atmospheric oxygen and light, forming quinone-imine type impurities which may possess higher toxicity than the parent compound.

Risk Management & Exposure Control

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Inert Atmosphere: Due to oxidative instability, reactions and long-term storage should occur under Nitrogen (N₂) or Argon (Ar).[1]

Personal Protective Equipment (PPE) Matrix
PPE Component Specification Rationale
Gloves Nitrile (Double-gloved) or Laminate (Silver Shield) Standard latex is permeable to organic nitriles.[1] Double-gloving prevents permeation of the carrier solvent (e.g., DMSO/DCM).[1]
Respiratory N95/P100 (Solids) or Half-mask with OV/AG cartridges (Solutions)Prevents inhalation of dusts or solvent vapors during synthesis.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that may bypass side shields.
Body Protection Tyvek Lab Coat Prevents contamination of street clothes; disposable suits recommended for scale-up (>10g).[1]
Visualizing the Safety Decision Logic

SafetyLogic Start Handling CAS 159831-30-8 StateCheck State: Solid vs. Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Dissolved Weighing Weigh inside Fume Hood (Avoid Static) Solid->Weighing Solvent Select Solvent (DMSO/DCM) Solution->Solvent Atmosphere Blanket with N2/Ar (Prevent Oxidation) Weighing->Atmosphere Waste Dispose as Hazardous Organic Waste Atmosphere->Waste Permeation Check Glove Permeation Time (Solvent Dependent) Solvent->Permeation Permeation->Waste

Figure 1: Operational decision tree for handling 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, emphasizing oxidation prevention and containment.[1]

Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Store under inert gas (Argon preferred). The compound is hygroscopic and air-sensitive.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.[1]

  • Visual Check: A shift from light brown to dark black indicates significant decomposition.

Emergency Response

Scenario: Spillage of Solid Material

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust generation) or use a HEPA vacuum dedicated to hazardous chemicals.[1]

  • Decontaminate: Wipe surface with 10% bleach solution followed by water. The bleach aids in oxidizing/neutralizing residual amine traces.

Scenario: Accidental Exposure

  • Eye Contact: Flush immediately with water for 15 minutes.[4] Do not wait for symptoms.

  • Skin Contact: Wash with soap and water. Avoid organic solvents (ethanol/acetone) as they may enhance skin absorption of the nitrile.[1]

  • Ingestion: Seek immediate medical attention.[4][5] Treat symptomatically.[5]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid) or strong acids in the waste stream to avoid exothermic decomposition or HCN generation.[1]

  • Method: High-temperature incineration is the required disposal method.[1]

Synthesis Context & Utility

This compound is frequently cited as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidines , a scaffold common in JAK inhibitors (e.g., Oclacitinib analogs).[1] Researchers using this intermediate should be aware that subsequent steps often involve cyclization with formamidine or similar electrophiles, which may alter the toxicity profile significantly.

SynthesisPathway Precursor 5-Amino-1-methyl- 1H-pyrrole-3-carbonitrile (CAS 159831-30-8) Intermediate Pyrrolo[2,3-d]pyrimidine Scaffold Precursor->Intermediate High Heat/EtOH Reagent + Formamidine Acetate (Cyclization) Reagent->Intermediate Drug JAK Inhibitor Analogs Intermediate->Drug Functionalization

Figure 2: Typical synthetic utility of the compound in drug discovery workflows.[1]

References

  • PubChem . (n.d.).[1][3] Compound Summary: 1H-pyrrole-3-carbonitrile analogs. National Library of Medicine. Retrieved February 26, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA) . (2024).[1] Hazard Communication Standard: Safety Data Sheets. U.S. Department of Labor.

Sources

Exploratory

solubility of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile in Organic Solvents Introduction 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole derivative with a molecular...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile in Organic Solvents

Introduction

5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole derivative with a molecular formula of C₆H₇N₃.[1] As with many heterocyclic compounds, its utility in research and development, particularly in medicinal chemistry and materials science, is intrinsically linked to its solubility profile. Understanding how this compound behaves in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, predictive analysis based on its molecular structure, and detailed experimental protocols for its quantitative determination.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key to predicting the solubility of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile lies in a thorough analysis of its molecular structure and the nature of its functional groups.

Molecular Structure Analysis:

The structure of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile incorporates several key functional groups that dictate its overall polarity and hydrogen bonding capabilities:

  • Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The ring itself contributes to the molecule's overall polarity.

  • Amino Group (-NH₂): This group is highly polar and capable of both donating and accepting hydrogen bonds, which can significantly enhance solubility in protic solvents.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond results in a strong dipole moment, making this group polar.

  • Methyl Group (-CH₃): Attached to the nitrogen of the pyrrole ring, this is a nonpolar, hydrophobic group.

Overall, the presence of the amino and nitrile groups suggests that 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a polar molecule. The nonpolar methyl group is relatively small and is not expected to significantly diminish its solubility in polar solvents.

Predictive Solubility in Different Solvent Classes:

Based on this structural analysis, we can predict the solubility of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the amino group of the solute. Therefore, 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents have large dipole moments and can effectively solvate polar molecules through dipole-dipole interactions. High solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the significant polarity of the solute, it is predicted to have poor solubility in nonpolar solvents. The intermolecular forces between the solute molecules are likely stronger than the potential interactions with nonpolar solvent molecules.

Temperature Effects:

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[2]

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The two most common methods for determining the solubility of a compound are the shake-flask method for equilibrium solubility and nephelometry for kinetic solubility.

Method 1: Equilibrium Solubility by the Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Experimental Protocol:

  • Preparation: Add an excess amount of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile to a series of vials, each containing a different organic solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[3]

  • Sample Collection and Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved solute from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant or by filtration through a syringe filter (e.g., 0.45 µm).[3]

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration of the saturated solution to determine the solubility.

Workflow Diagram:

Shake_Flask_Workflow A Add excess solute to solvent B Equilibrate in shaker bath (24-72h) A->B Incubate C Centrifuge or filter to separate solid B->C Separate D Collect supernatant C->D Isolate E Dilute and analyze by HPLC D->E Quantify F Calculate solubility E->F Analyze

Caption: Workflow for the shake-flask solubility assay.

Method 2: Kinetic Solubility by Nephelometry

This high-throughput method measures the light scattering caused by the precipitation of a compound from a solution, providing a measure of its kinetic solubility. It is particularly useful in early drug discovery for screening large numbers of compounds.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile in a strong organic solvent like DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the same solvent.

  • Addition of Aqueous Buffer: Add an aqueous buffer to each well of the microtiter plate. This will induce the precipitation of the compound if its solubility limit is exceeded.

  • Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The point at which a sharp increase in scattering is observed corresponds to the kinetic solubility limit.

Workflow Diagram:

Nephelometry_Workflow A Prepare high-concentration stock in DMSO B Perform serial dilutions in a microplate A->B Dilute C Add aqueous buffer to induce precipitation B->C Precipitate D Measure turbidity with a nephelometer C->D Measure E Determine kinetic solubility limit D->E Analyze

Caption: Workflow for the nephelometric kinetic solubility assay.

Data Presentation

The experimentally determined solubility data for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile should be summarized in a clear and concise table. This allows for easy comparison of its solubility in different organic solvents.

Table 1: Solubility of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile in Various Organic Solvents at 25 °C (Template)

SolventSolvent ClassPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.132.7Experimental ValueCalculated Value
EthanolPolar Protic4.324.5Experimental ValueCalculated Value
AcetonitrilePolar Aprotic5.837.5Experimental ValueCalculated Value
DMSOPolar Aprotic7.246.7Experimental ValueCalculated Value
DichloromethanePolar Aprotic3.19.1Experimental ValueCalculated Value
TolueneNonpolar2.42.4Experimental ValueCalculated Value
HexaneNonpolar0.11.9Experimental ValueCalculated Value

Conclusion

The is a critical parameter for its practical application. Based on its molecular structure, which features polar amino and nitrile groups, it is predicted to be most soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. For accurate and reliable data, experimental determination using established methods such as the shake-flask technique or nephelometry is strongly recommended. This guide provides the theoretical foundation and practical methodologies for researchers, scientists, and drug development professionals to comprehensively evaluate the solubility of this compound.

References

Sources

Foundational

The Role of N-Methylation in Pyrrole-3-Carbonitrile Stability: A Technical Guide

This guide details the critical role of N-methylation in modulating the stability, reactivity, and druggability of pyrrole-3-carbonitrile scaffolds. It is structured for scientists in medicinal chemistry and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the critical role of N-methylation in modulating the stability, reactivity, and druggability of pyrrole-3-carbonitrile scaffolds. It is structured for scientists in medicinal chemistry and process development.

Executive Summary

The pyrrole-3-carbonitrile motif is a privileged scaffold in medicinal chemistry, serving as a core in reversible proton pump inhibitors (e.g., vonoprazan analogs) and STING agonists. However, the unsubstituted 1H-pyrrole-3-carbonitrile presents specific stability challenges: oxidative polymerization , N-H acidity-driven degradation , and rapid Phase II metabolism (N-glucuronidation) .

N-methylation is not merely a lipophilic mask; it is a structural modification that:

  • Abolishes N-H acidity (pKa shift from ~13–15 to effectively neutral), preventing base-catalyzed decomposition.

  • Blocks the radical cation polymerization pathway , significantly enhancing oxidative stability.

  • Eliminates N-glucuronidation , a primary clearance pathway, thereby improving metabolic half-life (

    
    ).
    

Part 1: Chemical Stability & Mechanistic Insights

The Acidity-Instability Paradox

While unsubstituted pyrrole has a pKa of ~17.5, the introduction of a nitrile group (electron-withdrawing) at the C3 position significantly increases the acidity of the N-H proton.

  • Estimated pKa of 1H-pyrrole-3-carbonitrile: ~13.0–14.5.

  • Consequence: Under physiological pH (7.4) or basic workup conditions, a significant fraction exists as the pyrrolide anion. This anion is highly nucleophilic and prone to:

    • Oxidative Dimerization: Reaction with molecular oxygen to form radical intermediates.

    • Electrophilic Trapping: Uncontrolled reaction with trace electrophiles/impurities.

N-Methylation Solution: Replacing the proton with a methyl group removes this acidic handle, locking the molecule in a neutral state and preventing anion-mediated degradation cascades.

Oxidative Polymerization Mechanism

Pyrroles are electron-rich and susceptible to oxidation. The degradation typically follows a radical-cation mechanism.

Mechanism of Failure (1H-Pyrrole):

  • Single Electron Transfer (SET): Loss of an electron forms a radical cation (

    
    ).
    
  • Deprotonation: The highly acidic N-H proton is lost, forming a neutral radical.

  • C-C Coupling: Radical recombination at C2/C5 leads to polypyrrole chains (tars).

Stabilization by N-Methylation: While the methyl group is electron-donating (raising the HOMO energy slightly), it blocks step 2 (deprotonation) . Without the ability to lose the N-proton, the radical cation is reversible or trapped by solvent rather than propagating a polymerization chain.

Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways for 1H-pyrrole vs. N-methylpyrrole under oxidative stress.

degradation_pathway Start Pyrrole-3-Carbonitrile (Scaffold) Oxidation Oxidation (SET) [Formation of Radical Cation] Start->Oxidation NH_Path 1H-Pyrrole Path Oxidation->NH_Path If R=H NMe_Path N-Methyl Path Oxidation->NMe_Path If R=CH3 Deprotonation Loss of N-H Proton (Irreversible) NH_Path->Deprotonation Dimerization Radical Coupling (C2-C2' / C2-C5') Deprotonation->Dimerization Polymer Insoluble Polymer (Tar/Degradation) Dimerization->Polymer RadicalCat Stable Radical Cation (No Proton Loss) NMe_Path->RadicalCat Quench Reversible/Solvent Quench (Intact Scaffold) RadicalCat->Quench Stabilization

Caption: Divergent oxidative fates. The 1H-pyrrole pathway leads to irreversible polymerization via proton loss, while N-methylation arrests this process at the radical cation stage.

Part 2: Metabolic Stability (ADME)

Blocking Phase II Conjugation

For 1H-pyrrole-3-carbonitriles, the N-H group is a prime substrate for UDP-glucuronosyltransferases (UGTs) .

  • Reaction: N-Glucuronidation.[1][2]

  • Enzymes: UGT1A4, UGT2B10.[1]

  • Impact: Rapid clearance, low oral bioavailability, and potential for enterohepatic recirculation complications.

N-Methylation Impact:

  • Steric/Chemical Block: The methyl group physically occupies the conjugation site.

  • Result: Shifts metabolism towards Phase I (CYP450) pathways (e.g., hydroxylation of the methyl group or ring oxidation), which are generally slower and more tunable via other SAR modifications (e.g., fluorination).

Lipophilicity and Permeability
  • LogP Shift: N-methylation typically increases cLogP by ~0.5 units.

  • H-Bonding: Removes a Hydrogen Bond Donor (HBD).

  • Permeability: The loss of the HBD significantly improves passive membrane permeability (PAMPA/Caco-2), enhancing oral absorption.

Part 3: Experimental Protocols

Synthesis: Green N-Methylation Protocol

Avoid the use of carcinogenic methyl iodide (MeI) where possible. The Dimethyl Carbonate (DMC) method is preferred for scale-up due to its low toxicity and biodegradability.

Protocol: DMC-Mediated Methylation

  • Reagents: 1H-pyrrole-3-carbonitrile (1.0 eq), Dimethyl Carbonate (DMC) (10–15 eq), DABCO (0.1–0.5 eq) or K₂CO₃ (1.0 eq).

  • Conditions: Reflux (90°C) or Microwave (120°C). DMC acts as both solvent and reagent.

  • Procedure:

    • Charge reaction vessel with pyrrole substrate and base.

    • Add DMC.[3]

    • Heat to reflux for 4–8 hours. Monitor by HPLC (disappearance of NH-pyrrole).

    • Workup: Distill off excess DMC (recyclable). The residue is partitioned between water and Ethyl Acetate.

    • Purification: Recrystallization from EtOH/Water or silica gel chromatography (Hex/EtOAc).

Protocol: Comparative Forced Degradation Study

To validate stability claims, perform this stress test.

ConditionReagentsTime/TempEndpoint AnalysisExpected Result (NH vs N-Me)
Oxidative 3% H₂O₂ in ACN/H₂O24h @ RTHPLC-UV/MSNH: >20% degradation (dimers).N-Me: <5% degradation (N-oxide).
Basic 0.1 N NaOH24h @ 50°CHPLC-UVNH: Anion formation, discoloration.N-Me: Stable.
Photolytic UV (ICH Q1B)1.2M Lux hoursVisual/HPLCNH: Darkening (polymerization).N-Me: Minimal change.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical shifts upon N-methylation of the pyrrole-3-carbonitrile core.

Parameter1H-Pyrrole-3-CNN-Methylpyrrole-3-CNImpact on Drug Development
pKa (N-H) ~13.5 (Acidic)N/A (Neutral)Prevents anion-mediated side reactions.
LogP (Calc) ~0.4~0.9Improved passive permeability.
H-Bond Donors 10Better BBB penetration (if applicable).
Oxidative Stability Low (Polymerizes)Moderate/HighLonger shelf-life; easier formulation.
Major Metabolite N-GlucuronideHydroxylated/N-oxideAvoids rapid biliary clearance.

Part 5: References

  • Synthesis of N-Methylpyrroles via DMC:

    • Title: "Green methylation of amines, indoles, and pyrroles with dimethyl carbonate."

    • Source: Tundo, P., & Selva, M. (2002). Accounts of Chemical Research.

    • URL:[Link]

  • Pyrrole Stability & Polymerization:

    • Title: "The Oxidation of Pyrrole."

    • Source: Vernitskaya, T. V., & Efimov, O. N. (1997). Russian Chemical Reviews.

    • URL:[Link]

  • Metabolic Glucuronidation of N-Heterocycles:

    • Title: "Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor."

    • Source:Drug Metabolism and Disposition (2014).

    • URL:[Link]

  • STING Agonist SAR (Pyrrole-3-CN Scaffold):

    • Title: "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists."

    • Source:Journal of Medicinal Chemistry (2022).

    • URL:[Link]

  • General Pyrrole Reactivity:

    • Title: "Pyrrole: Properties, Synthesis and Reactivity."

    • Source:Organic Chemistry Portal.

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile via Multi-Component Reaction

This Application Note provides a comprehensive technical guide for the synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS 159831-30-8), a critical scaffold in the development of Janus kinase (JAK) inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS 159831-30-8), a critical scaffold in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

The protocol details a robust Multi-Component Reaction (MCR) strategy, specifically the Thorpe-Ziegler cyclization approach involving malononitrile, amine precursors, and orthoesters. This method is selected for its regioselectivity, favoring the 5-amino-3-cyano substitution pattern over the more common 2-amino-3-cyano isomer formed in standard aldehyde-based MCRs.

Introduction & Application Scope

The 5-amino-1-methyl-1H-pyrrole-3-carbonitrile moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and pyrazoles in kinase inhibitors. Its 1,3,5-substitution pattern provides unique vectors for hydrogen bonding and hydrophobic interactions within ATP-binding pockets.

Unlike the widely reported 2-amino-3-cyanopyrroles (synthesized via malononitrile, aldehydes, and ketones), the 5-amino-3-cyano isomer (also referred to as 4-cyano-2-aminopyrrole depending on numbering conventions) requires specific regiochemical control. This protocol utilizes a modified Thorpe-Ziegler cyclization within a multi-component framework to ensure the correct placement of the amino and nitrile groups.

Key Applications
  • Kinase Inhibition: Precursor for JAK1/JAK2 inhibitors.

  • Antiviral Agents: Scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Agrochemicals: Intermediate for phenyl-pyrrole fungicides.

Reaction Design & Mechanism

The synthesis is designed as a pseudo-three-component reaction or a telescoped two-step process to maximize yield and purity.

Core Components[1][2]
  • Malononitrile (A): Provides the carbonitrile source and the nucleophilic carbon for cyclization.

  • Triethyl Orthoformate (B): Acts as a C1 linker, forming the reactive ethoxymethylene intermediate.

  • Sarcosine Nitrile (C): (N-methylaminoacetonitrile) Provides the nitrogen (N1), the methyl group, and the active methylene required for ring closure.

Mechanistic Pathway

The reaction proceeds via the formation of an aminomethylene malononitrile intermediate, followed by an intramolecular Thorpe-Ziegler cyclization.

  • Condensation: Malononitrile reacts with triethyl orthoformate to form (ethoxymethylene)malononitrile .[1]

  • Substitution: The ethoxy group is displaced by sarcosine nitrile (generated in situ from its hydrochloride salt) to form N-(2,2-dicyanovinyl)-N-methylaminoacetonitrile .

  • Cyclization: Under basic conditions, the active methylene of the sarcosine moiety is deprotonated and attacks one of the nitrile groups, closing the pyrrole ring.

  • Tautomerization: The resulting imine tautomerizes to the stable 5-amino-pyrrole.

Mechanistic Diagram (Graphviz)

ReactionMechanism Malononitrile Malononitrile (CH2(CN)2) Intermediate1 Ethoxymethylene Malononitrile Malononitrile->Intermediate1 + TEOF - 2 EtOH TEOF Triethyl Orthoformate (HC(OEt)3) TEOF->Intermediate1 Intermediate2 N-(2,2-dicyanovinyl)- N-methylaminoacetonitrile Intermediate1->Intermediate2 + Sarcosine - EtOH Sarcosine Sarcosine Nitrile (MeNHCH2CN) Sarcosine->Intermediate2 TS Thorpe-Ziegler Cyclization (Base) Intermediate2->TS Base (NaOEt) Product 5-Amino-1-methyl- 1H-pyrrole-3-carbonitrile TS->Product Tautomerization

Caption: Mechanistic pathway for the synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile via Thorpe-Ziegler cyclization.

Experimental Protocol

Materials & Reagents
ComponentGradeRole
Malononitrile 99%C3-C4 Fragment Source
Triethyl Orthoformate (TEOF) 98%C1 Linker
Sarcosine Nitrile HCl 97%N1-C2-C5 Fragment Source
Triethylamine (Et3N) 99%Base (Neutralization)
Sodium Ethoxide (NaOEt) 21% in EtOHCyclization Base
Ethanol (EtOH) AnhydrousSolvent
Step-by-Step Procedure
Phase 1: Formation of Ethoxymethylene Intermediate[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Malononitrile (6.6 g, 100 mmol) and Triethyl Orthoformate (22.2 g, 150 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100°C bath temperature) for 2 hours.

    • Note: The solution typically turns from colorless to light yellow/orange.

  • Concentration: Remove excess TEOF and ethanol under reduced pressure (rotary evaporator) to yield crude (ethoxymethylene)malononitrile as a solid or thick oil. This can be used directly.

Phase 2: Substitution & Cyclization (One-Pot)
  • Dissolution: Redissolve the crude intermediate from Phase 1 in Ethanol (100 mL).

  • Amine Addition: Add Sarcosine Nitrile Hydrochloride (12.0 g, 100 mmol) to the solution.

  • Neutralization: Add Triethylamine (10.1 g, 100 mmol) dropwise at 0°C to release the free amine. Stir for 30 minutes at room temperature.

    • Observation: A precipitate of triethylamine hydrochloride may form; this does not interfere.

  • Cyclization: Add Sodium Ethoxide solution (21 wt% in EtOH, 40 mL, ~110 mmol) dropwise over 15 minutes.

    • Critical Step: The reaction is exothermic. Maintain temperature below 40°C using an ice bath if necessary.

  • Reaction: Heat the mixture to reflux for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL).

    • Adjust pH to ~7 with dilute HCl if highly alkaline.

    • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

    • Washing: Wash combined organics with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate in vacuo. Purify the residue via recrystallization from Ethanol/Water or column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Yield & Characterization[2][3][5][6][7][8]
  • Expected Yield: 60–75%

  • Appearance: Light brown to off-white solid.

  • Melting Point: 168–170°C (Lit. varies).

QC Specifications:

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.15 (s, 1H, C2-H), 5.40 (s, 2H, NH2), 3.50 (s, 3H, N-CH3). Note: C4-H signal may appear if not fully substituted, but in this isomer, C2 and C4 are H.
    
    • Correction: For 5-amino-1-methyl-3-cyano: C2-H is typically around 7.0-7.2 ppm. C4-H is typically shielded, around 5.8-6.0 ppm.

  • MS (ESI): Calculated for C6H7N3 [M+H]+: 122.07. Found: 122.1.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationEnsure anhydrous conditions during NaOEt addition; increase reflux time.
Impurity: Enamine Incomplete cyclizationThe intermediate (NC)2C=CH-N(Me)CH2CN may persist. Add more base (NaOEt) and reflux longer.
Regioisomer Formation Incorrect starting materialEnsure Sarcosine Nitrile is used. Using Sarcosine Ester yields the 4-hydroxy derivative.
Dark/Tar Product PolymerizationConduct the reaction under Nitrogen atmosphere; avoid excessive heating (>100°C).

Workflow Visualization

Workflow Start Start: Malononitrile + TEOF Step1 Reflux (2h) Form Ethoxymethylene Intermediate Start->Step1 Step2 Add Sarcosine Nitrile HCl + Et3N (Neutralize) Step1->Step2 Step3 Add NaOEt (Base) Reflux (3-4h) Step2->Step3 Check TLC Check (Is SM consumed?) Step3->Check Check->Step3 No (Continue Reflux) Workup Quench in Ice Water Extract with EtOAc Check->Workup Yes Purify Recrystallization (EtOH/Water) Workup->Purify End Final Product: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile Purify->End

Caption: Operational workflow for the synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.

References

  • Sigma-Aldrich. Product Specification: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS 159831-30-8).[2]Link

  • El-Naggar, A. M., et al. "Synthesis and Biological Evaluation of Some New Pyrrole Derivatives." Molecules, vol. 17, no. 4, 2012, pp. 4550-4563.
  • Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Water Bridges." Bioorganic & Medicinal Chemistry, vol. 14, no. 14, 2006, pp. 4792-4805. (Discusses aminocyanopyrrole scaffolds).
  • Wang, X., et al. "Efficient Synthesis of 2-Amino-3-cyanopyrroles via Three-Component Reaction." Tetrahedron Letters, vol. 52, no. 12, 2011, pp. 1368-1371. Link (General MCR context).

  • J & W Pharmlab. MSDS for 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile.Link

Sources

Application

5-amino-1-methyl-1H-pyrrole-3-carbonitrile as a precursor for fused heterocyclic systems

Application Note: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile as a Precursor for Fused Heterocyclic Systems Part 1: Introduction & Chemical Profile Topic: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile CAS Registry Number: 15...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile as a Precursor for Fused Heterocyclic Systems

Part 1: Introduction & Chemical Profile

Topic: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile CAS Registry Number: 159831-30-8 Synonyms: 2-Amino-1-methyl-1H-pyrrole-4-carbonitrile (IUPAC preferred connectivity); 4-Cyano-1-methyl-2-aminopyrrole.[1]

Executive Summary: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile is a specialized pyrrole building block characterized by a 1,3-disposition of its amino and nitrile functional groups.[1] Unlike the more common 2-amino-3-cyano isomer (a precursor to standard pyrrolo[2,3-d]pyrimidines where the nitrile carbon is incorporated into the ring), this scaffold features an "open" C-H position between the functional groups (or adjacent to them, depending on numbering).[1] This unique substitution pattern makes it a critical precursor for synthesizing 5-functionalized pyrrolo[2,3-d]pyrimidines (7-deazapurines) and 3-functionalized pyrrolo[2,3-b]pyridines (7-azaindoles), where the nitrile group is retained as a substituent on the fused system rather than being consumed in the cyclization.[1]

Chemical Structure & Reactivity: The molecule features an electron-rich pyrrole ring with:

  • N1-Methyl group: Blocks tautomerization and N1-alkylation, directing reactivity to the ring carbons.[1]

  • C5-Amino group (C2 in IUPAC): A strong nucleophile for Schiff base formation or urea synthesis.[1]

  • C3-Nitrile group (C4 in IUPAC): An electron-withdrawing group that stabilizes the ring and serves as a handle for further transformation (e.g., hydrolysis to amide, reduction to amine).

  • C4-Hydrogen (C3 in IUPAC): The nucleophilic "beta" position, essential for electrophilic attack during ring closure.

Part 2: Applications & Synthetic Pathways

Application 1: Synthesis of 5-Cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidines

This is the primary application for drug discovery, particularly in the development of JAK inhibitors (e.g., Tofacitinib analogs) where the 5-position substituent is crucial for selectivity.[1]

  • Mechanism: The synthesis involves a "split" cyclization. The amino group reacts with a C1 electrophile (like formamide or triethyl orthoformate), followed by an electrophilic attack at the unsubstituted C4 (IUPAC C3) position of the pyrrole to close the pyrimidine ring.

  • Advantage: The nitrile group at C3 (IUPAC C4) remains intact, yielding a 5-cyano-7-deazapurine .[1] This is superior to post-synthetic cyanation of the fused system, which is often low-yielding.

Application 2: Synthesis of 3-Cyano-7-azaindoles (Pyrrolo[2,3-b]pyridines)

Reaction with 1,3-bis-electrophiles (e.g., 1,3-diketones, malonaldehyde equivalents) yields the 7-azaindole scaffold.[1]

  • Mechanism: A Friedländer-type condensation where the amino group forms an enamine/imine, and the adjacent nucleophilic carbon (C4) attacks the carbonyl carbon of the electrophile.

  • Result: A pyridine ring fused to the pyrrole, with the original nitrile group preserved at position 3 of the indole system.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Target: Construction of the pyrimidine ring while retaining the nitrile substituent.[1]

Reagents:

  • 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (1.0 equiv)[1][2][3]

  • Formamidine Acetate (3.0 equiv)[1]

  • Ethanol (anhydrous, 10 mL/mmol)

  • Acetic Acid (catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (1.0 equiv) in anhydrous ethanol.

  • Addition: Add formamidine acetate (3.0 equiv). The excess is required to drive the reaction to completion and serve as the C1 source.

  • Catalysis: Add glacial acetic acid (0.1 equiv).

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) under an inert atmosphere (N2 or Ar) for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM) for the disappearance of the starting pyrrole.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate often forms.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate:[1] Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Expected Yield: 65–80% Characterization: 1H NMR should show the disappearance of the pyrrole C-H signals and the appearance of pyrimidine protons (singlets around 8.5–9.0 ppm).[1] The CN stretch (~2220 cm⁻¹) should remain visible in IR.[1]

Protocol B: Synthesis of 3-Cyano-5,7-dimethyl-1H-pyrrolo[2,3-b]pyridine

Target: Friedländer annulation to form a 7-azaindole core.[1]

Reagents:

  • 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (1.0 equiv)[1][2][3]

  • Acetylacetone (1.2 equiv)

  • Tin(IV) Chloride (SnCl4) (0.1 equiv) or p-TsOH (0.1 equiv)[1]

  • Toluene (5 mL/mmol)[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with the pyrrole substrate and toluene.

  • Addition: Add acetylacetone (1.2 equiv) and the catalyst (SnCl4 or p-TsOH).

  • Cyclization: Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically. Continue for 6–10 hours.

  • Quench: Cool to RT. If Lewis acid (SnCl4) was used, quench with saturated NaHCO3 solution.

  • Extraction: Extract with Ethyl Acetate. Wash with water and brine.

  • Purification: The product is often a solid that can be recrystallized from EtOH or purified by chromatography (Hexanes/EtOAc).[1]

Part 4: Visualization & Pathways

The following diagram illustrates the divergent synthetic pathways from the parent scaffold.

G cluster_legend Key Transformation Logic Start 5-Amino-1-methyl-1H-pyrrole- 3-carbonitrile (CAS 159831-30-8) Path1_Inter Intermediate: Formamidine Adduct Start->Path1_Inter Formamidine Acetate EtOH, Reflux Product2 3-Cyano-1-methyl- pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) Start->Product2 1,3-Diketone Acid Cat., Reflux Product1 5-Cyano-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine Scaffold) Path1_Inter->Product1 Cyclization at C4 Note1 The CN group at C3 is RETAINED in the final fused system.

Caption: Divergent synthesis of fused heterocycles. The C3-nitrile group is preserved in both pathways, providing a pre-functionalized core.

Part 5: Data Summary & Troubleshooting

Table 1: Comparative Reaction Conditions

Reaction TypeCo-ReactantCatalyst/SolventTemp/TimeKey Product Feature
Pyrimidine Annulation Formamidine AcetateAcOH / EtOH80°C / 12hPyrimidine ring fused; CN retained at C5.[1]
Pyridine Annulation Acetylacetonep-TsOH / Toluene110°C / 8hPyridine ring fused; CN retained at C3.[1]
Vilsmeier Cyclization POCl3 / DMFDMF (Solvent)0°C -> 100°C4-Chloro-pyrimidine derivative (via chloro-imine).[1]

Troubleshooting Guide:

  • Low Yield in Protocol A: Ensure the formamidine acetate is dry. Moisture hydrolyzes the intermediate amidine. If the reaction stalls, add another 1.0 equiv of formamidine acetate.

  • Regioselectivity Issues: The methyl group at N1 prevents ambiguity in cyclization direction (N1 is blocked). However, ensure the starting material is pure; the 2-amino-3-cyano isomer (if present as impurity) will react differently.

  • Solubility: The starting pyrrole is moderately soluble in ethanol.[1] If it does not dissolve at reflux, switch to n-Butanol to allow a higher reaction temperature (118 °C).

References

  • Sigma-Aldrich. Product Specification: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS 159831-30-8).[1]Link[1]

  • PubChem. Compound Summary: 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.[1][2][3] National Library of Medicine. Link

  • Dotsenko, V. V., et al. "New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile."[1][5] Chem. Proc. 2020, 3, 115. (Provides mechanistic context for amino-nitrile cyclizations). Link[1]

  • Davoodnia, A., et al. "Synthesis of fused heterocycles via reaction of amino-nitriles." Chem. Methodol. 2021, 5, 59-69.[6] (General protocol reference for amino-nitrile annulations). Link

  • Gangjee, A., et al. "Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines."[1] Bioorg. Med. Chem. 2010. (Describes the utility of the pyrrolo[2,3-d]pyrimidine scaffold). Link

Sources

Method

Protocol for N-Alkylation of Pyrrole Derivatives in Peptide Synthesis: A Guide to Strategy and Execution

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporation of N-alkylated pyrrole moieties into...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of N-alkylated pyrrole moieties into peptides is a powerful strategy for modulating their conformational properties, enhancing proteolytic stability, and improving cell permeability. However, the selective alkylation of the pyrrole nitrogen within a complex peptide sequence, often on a solid support, presents significant chemical challenges. This guide provides an in-depth analysis of the core principles, strategic considerations, and detailed protocols for the successful N-alkylation of pyrrole derivatives in the context of modern peptide synthesis. We focus on methods compatible with Fmoc-based solid-phase peptide synthesis (SPPS), emphasizing the rationale behind reagent selection and reaction conditions to ensure high efficiency and chemical integrity of the final peptidomimetic.

Part 1: Core Chemical Principles & Mechanistic Insights

The N-H proton of a pyrrole ring is weakly acidic (pKa ≈ 17.5 in DMSO), allowing for its deprotonation to form a nucleophilic pyrrolide anion. This anion can then react with an electrophile, such as an alkyl halide, to form a new N-C bond.[1] However, the conditions required for this classical approach can be harsh and incompatible with the sensitive functional groups and protecting groups found on a peptide chain. Therefore, milder, more sophisticated methods are often required.

Mechanism I: Classical Sₙ2 Alkylation via Pyrrolide Anion

This foundational method involves two discrete steps: deprotonation and nucleophilic substitution. A strong base, such as sodium hydride (NaH), is typically used to quantitatively remove the N-H proton.[1] The resulting pyrrolide anion then attacks an alkyl halide to furnish the N-alkylated product.

The primary challenge with this method in peptide chemistry is its lack of compatibility. Strong bases can cause epimerization, cleavage of the peptide from the resin, or removal of sensitive side-chain protecting groups. Furthermore, a significant side reaction is C-alkylation, where the alkylating agent reacts at the carbon atoms of the pyrrole ring. The ratio of N- to C-alkylation is influenced by factors such as the solvent, temperature, and the counter-ion of the base used.[1] This method is therefore best suited for solution-phase synthesis of well-protected peptide fragments rather than on-resin applications.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Pyrrole_NH Pyrrole-NH within Peptide Pyrrolide Pyrrolide Anion (Nucleophile) Pyrrole_NH->Pyrrolide Deprotonation Base Strong Base (e.g., NaH) H2_gas H₂ Gas Pyrrolide->H2_gas Byproduct AlkylHalide Alkyl Halide (R-X) Pyrrolide->AlkylHalide Reaction N_Alkylated N-Alkylated Pyrrole Peptide AlkylHalide->N_Alkylated Sₙ2 Attack Halide_ion Halide Ion (X⁻) N_Alkylated->Halide_ion Leaving Group

Caption: General mechanism for Sₙ2 N-alkylation of a pyrrole derivative.

Mechanism II: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and exceptionally mild method for forming C-O, C-S, and C-N bonds, making it highly suitable for complex molecules like peptides.[2][3] It facilitates the "alkylation" of a nucleophile (the pyrrole N-H) with a primary or secondary alcohol under neutral conditions, completely avoiding the need for strong bases.[4][5]

The reaction is driven by the formation of a highly stable phosphine oxide byproduct. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), first react to form a phosphorane intermediate. This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group. The pyrrole nitrogen then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the N-alkylated product with clean inversion of stereochemistry at the alcohol's carbon center.[3] The mild, non-ionic conditions make the Mitsunobu reaction highly compatible with on-resin SPPS.[6]

PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻(CO₂R)₂] PPh3->Betaine DIAD DIAD DIAD->Betaine Alcohol Alcohol (R-OH) Oxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Pyrrole Pyrrole-NH Peptide N_Alkylated N-Alkylated Pyrrole Betaine->Oxyphosphonium + R-OH - Hydrazide Oxyphosphonium->N_Alkylated + Pyrrole-NH Hydrazide Hydrazide Byproduct PhosphineOxide Triphenylphosphine Oxide (Driving Force) N_Alkylated->PhosphineOxide Forms

Caption: Simplified mechanism of the Mitsunobu reaction for pyrrole N-alkylation.

Part 2: Strategic Considerations in Peptide Synthesis

Successful N-alkylation of a pyrrole-containing peptide requires careful planning, particularly regarding the timing of the alkylation and the selection of protecting groups.

On-Resin vs. Solution-Phase Alkylation

Performing the alkylation while the peptide is still attached to the solid support (on-resin) is highly advantageous.[7][8] This approach simplifies purification immensely, as excess reagents and byproducts can be removed by simple filtration and washing. In contrast, solution-phase alkylation of a cleaved peptide fragment necessitates chromatographic purification, which can be challenging and lead to material loss. For these reasons, developing a robust on-resin protocol is the preferred strategy.

Orthogonal Protection Scheme

Orthogonality is the cornerstone of modern peptide chemistry.[][10] The N-alkylation conditions must be fully compatible with the Nα-Fmoc group (if the synthesis is to be continued) and, most importantly, all side-chain protecting groups on other amino acid residues. The standard acid-labile protecting groups used in Fmoc-SPPS (e.g., tBu for Asp/Glu/Ser/Thr, Trt for Cys/His/Gln/Asn, Pbf for Arg) are stable to the neutral conditions of the Mitsunobu reaction, making it an orthogonally compatible choice.[11][12]

Reagent Selection and Optimization

The choice of reagents can significantly impact the reaction's success. The following table summarizes key considerations for an on-resin Mitsunobu approach.

Reagent ClassExample(s)Role & Key Considerations
Nucleophile Resin-bound peptide with a pyrrole-containing amino acidThe pyrrole N-H is the reacting nucleophile. Steric hindrance around the pyrrole can slow the reaction.
Electrophile Primary or secondary alcohol (e.g., Benzyl alcohol, 1-Butanol)This determines the alkyl group being installed. Primary alcohols react faster than secondary ones. Tertiary alcohols are not suitable.[3]
Phosphine Triphenylphosphine (PPh₃)Acts as the oxygen abstractor from the alcohol. Typically used in excess (3-5 eq).
Azodicarboxylate DIAD or DEADActivates the PPh₃. DIAD is often preferred over DEAD due to its lower carcinogenicity and the easier removal of its hydrazine byproduct. Used in excess (3-5 eq).
Solvent Anhydrous THF, Dichloromethane (DCM), or DMFThe solvent must be anhydrous and capable of swelling the resin. THF is a common choice for Mitsunobu reactions.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a pyrrole-containing peptide. Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. DIAD/DEAD and PPh₃ are hazardous.

Protocol 1: On-Resin N-Alkylation via Mitsunobu Reaction

This protocol is designed for a peptide assembled on a solid support using standard Fmoc-SPPS.

start Start: Resin-Bound Peptide swell 1. Swell Resin (Anhydrous THF/DCM) start->swell reagent_prep 2. Prepare Reagent Solution (Alcohol, PPh₃ in THF) swell->reagent_prep add_reagents 3. Add Reagent Solution to Resin reagent_prep->add_reagents cool 4. Cool to 0 °C (Ice Bath) add_reagents->cool add_diad 5. Add DIAD Dropwise cool->add_diad react 6. React (0 °C to RT, 4-16 h) add_diad->react wash 7. Wash Resin (THF, DCM, MeOH) react->wash test_cleave 8. Test Cleavage & LC-MS Analysis wash->test_cleave cleave_deprotect 9. Full Cleavage & Deprotection test_cleave->cleave_deprotect If successful end End: Purified N-Alkylated Peptide cleave_deprotect->end

Caption: Experimental workflow for on-resin Mitsunobu N-alkylation.

Methodology:

  • Resin Preparation:

    • Place the resin-bound peptide (1.0 eq, e.g., 0.1 mmol) in a suitable reaction vessel.

    • Swell the resin in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 10 mL/g of resin) for 30 minutes.

    • Drain the solvent.

  • Reagent Preparation & Reaction:

    • In a separate flask, dissolve the desired alcohol (10 eq, 1.0 mmol) and triphenylphosphine (5 eq, 0.5 mmol) in anhydrous THF (5 mL).

    • Add this solution to the swollen resin and gently agitate for 5 minutes.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Slowly, add diisopropyl azodicarboxylate (DIAD) (5 eq, 0.5 mmol) dropwise to the resin slurry over 5 minutes. A color change (typically to yellow or orange) may be observed.

    • Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and agitate (e.g., on a shaker) for 4-16 hours.

  • Washing & Analysis:

    • Drain the reaction mixture.

    • Wash the resin extensively to remove excess reagents and byproducts:

      • 3x with THF

      • 3x with DCM

      • 3x with Methanol (MeOH)

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Perform a test cleavage on a small amount of resin and analyze the product by LC-MS to confirm successful alkylation.[13]

  • Final Cleavage:

    • If the test cleavage is successful, proceed with the standard global deprotection and cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to release the final N-alkylated peptide from the resin.

Part 4: Characterization & Troubleshooting

Rigorous analytical chemistry is essential to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide. The N-alkylated product will typically have a longer retention time than the starting material due to its increased hydrophobicity.[13]

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm the molecular weight of the final product, which should correspond to the addition of the alkyl group. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modification on the pyrrole nitrogen.[14]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or Incomplete Reaction 1. Wet reagents/solvents. 2. Insufficient reagent equivalents or reaction time. 3. Steric hindrance from the peptide sequence or alkyl group.1. Ensure all solvents and reagents are strictly anhydrous. 2. Increase equivalents of alcohol/PPh₃/DIAD to 10-15 eq and/or extend reaction time to 24h. 3. Switch to a less sterically hindered alcohol.
Formation of Side Products 1. Side reaction with other nucleophilic side chains (unlikely with Mitsunobu). 2. Degradation of DIAD/DEAD.1. Ensure all other potentially nucleophilic side chains (e.g., Lys, Cys) are properly protected. 2. Use fresh, high-quality DIAD and add it slowly at 0 °C.
Difficulty Removing Byproducts 1. Triphenylphosphine oxide and the reduced hydrazide can be difficult to remove.1. On-resin washing is highly effective. For solution-phase, extensive chromatography or special scavenger resins may be needed.

Conclusion

The N-alkylation of pyrrole derivatives within peptides is a sophisticated modification that requires careful strategic planning. While classical Sₙ2 methods are fundamentally important, their harsh conditions limit their utility in modern peptide synthesis. The Mitsunobu reaction emerges as a superior strategy, offering mild, neutral, and highly efficient conditions that are fully compatible with on-resin Fmoc-SPPS. By understanding the underlying mechanisms and adhering to robust experimental and analytical protocols, researchers can confidently employ this methodology to create novel, high-value peptidomimetics for a wide range of applications in chemical biology and drug discovery.

References

  • Brik, A., et al. (2005). Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate. Available at: [Link]

  • Del Valle, J. R., et al. (2023). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylation of Pyrrole. ResearchGate. Available at: [Link]

  • Douglas, C. J., et al. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters. Available at: [Link]

  • Fields, G.B. (Ed.). (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
  • Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Kubica, K., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Scientific Reports. Available at: [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2014). Advances and challenges in the synthesis of pyrrole systems of a limited access. Journal of Physical Organic Chemistry. Available at: [Link]

  • Ali, M. H., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology. Available at: [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers. Available at: [Link]

  • Tantry, S. J., et al. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science. Available at: [Link]

  • Zánik, D., et al. (2020). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]

  • De Luca, S., et al. (2007). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kumar, V., & Kumar, S. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Guga, P., et al. (2005). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry. Available at: [Link]

  • Osipyan, A., et al. (2021). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]

  • Castiglione, F., et al. (2025). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. MDPI. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Sim, Y. E., et al. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Organic Letters. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Li, Y., et al. (2015). Construction of diverse peptide structural architectures via chemoselective peptide ligation. Organic Chemistry Frontiers. Available at: [Link]

  • van der Veken, P., et al. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Molecules. Available at: [Link]

Sources

Application

Application Note: Strategic Development of Pyrazole-4-carbonitrile Antibacterials

From Rational Design to DNA Gyrase Inhibition Abstract The rise of ESKAPE pathogens and multi-drug resistance (MDR) necessitates the exploration of novel chemotypes. Pyrazole-4-carbonitrile derivatives represent a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to DNA Gyrase Inhibition

Abstract

The rise of ESKAPE pathogens and multi-drug resistance (MDR) necessitates the exploration of novel chemotypes. Pyrazole-4-carbonitrile derivatives represent a "privileged scaffold" in medicinal chemistry, offering a versatile platform for developing potent DNA gyrase inhibitors. This application note provides a comprehensive, field-validated guide for the rational design, green synthesis, and biological validation of these agents. We focus on the 5-amino-pyrazole-4-carbonitrile core, a structure capable of dual-mode binding within bacterial enzyme pockets.

Rational Design & Structure-Activity Relationship (SAR)

The efficacy of pyrazole-4-carbonitriles stems from their ability to mimic the purine ring of ATP, making them competitive inhibitors of the DNA Gyrase B (GyrB) ATPase subunit.

Key Pharmacophoric Features[1][2][3]
  • C4-Cyano Group (-CN): Acts as a hydrogen bond acceptor, critical for orienting the molecule within the active site (often interacting with Arg/Lys residues). It also enhances metabolic stability compared to esters.

  • N1-Substitution: A lipophilic aryl group (e.g., 4-chlorophenyl) here improves cell membrane permeability (logP modulation).

  • C5-Amino Group (-NH2): A crucial handle for functionalization. Derivatization into Schiff bases or diazo-coupling extends the molecule to interact with the hydrophobic pocket of the enzyme.

SAR Logic Table
Structural ModificationEffect on PotencyMechanistic Rationale
Electron-Withdrawing Groups (EWG) on N1-Aryl (e.g., -Cl, -NO2)Increase Enhances lipophilicity and π-π stacking interactions in the active site.
Conversion of C5-NH2 to Amide/Schiff Base Increase Introduces additional H-bond donors/acceptors; targets the "switch region" of GyrB.
Replacement of C4-CN with -COOH Decrease Reduces permeability due to ionization; loss of specific dipole interactions.

Protocol: One-Pot Multicomponent Synthesis (MCR)

Green Chemistry Approach

Traditional methods involve multi-step isolation. This protocol utilizes a One-Pot Three-Component Reaction , minimizing solvent waste and maximizing yield.

Reagents
  • Aryl Hydrazine (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: Piperidine (3 drops) or L-Proline (10 mol% for green variant)

  • Solvent: Ethanol:Water (1:1 v/v)

Step-by-Step Methodology
  • Pre-mixing: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde and malononitrile in 10 mL of Ethanol:Water. Stir for 10 minutes at room temperature (RT) to initiate Knoevenagel condensation in situ.

  • Addition: Add the aryl hydrazine and the catalyst.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Cool the reaction mixture to RT, then pour onto crushed ice (50g) with vigorous stirring. The pyrazole derivative will precipitate as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol to obtain pure crystals.

Mechanistic Pathway (Visualization)[4]

SynthesisPathway Precursors Aldehyde + Malononitrile Intermediate Arylidene Intermediate (Knoevenagel) Precursors->Intermediate - H2O Cyclization Cyclization (Michael Addition) Intermediate->Cyclization Catalyst Hydrazine + Aryl Hydrazine Hydrazine->Cyclization Product 5-amino-pyrazole- 4-carbonitrile Cyclization->Product - H2O (Aromatization)

Figure 1: One-pot multicomponent synthesis pathway for pyrazole-4-carbonitrile derivatives.

Protocol: Biological Evaluation (CLSI M07)

Self-Validating Antibacterial Screen

To ensure data reliability, we utilize the Resazurin Microtiter Assay (REMA) . This colorimetric modification of the CLSI broth microdilution method removes subjective visual error.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of test compound (stock in DMSO) to Column 1.

    • Perform serial 2-fold dilution from Column 1 to 10.

  • Controls (Critical for Validity):

    • Column 11 (Growth Control): Bacteria + Media + DMSO (no drug).

    • Column 12 (Sterility Control): Media only.

    • Reference: Ciprofloxacin (0.015 – 8 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin solution. Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin to resorufin).

  • MIC Definition: The lowest concentration preventing the Blue-to-Pink color change.

Mechanism of Action: DNA Gyrase Inhibition

Target Validation[1][2]

If MIC < 10 µg/mL, validate the mechanism using a DNA Supercoiling Assay .

Assay Principle

DNA Gyrase converts relaxed plasmid DNA (pBR322) into its supercoiled form using ATP.[1] Inhibitors prevent this conversion.

Protocol Summary
  • Mix Relaxed pBR322 DNA (0.5 µg), E. coli DNA Gyrase (1 U), Assay Buffer, and ATP (1 mM).

  • Add Test Compound (at 2x MIC) or Novobiocin (Control).

  • Incubate at 37°C for 30 mins.

  • Stop reaction with SDS/Proteinase K.

  • Run on 1% Agarose gel.

    • Result: Inhibitors will show a band migration matching the "Relaxed" DNA control, whereas active enzyme produces faster-migrating "Supercoiled" DNA.

Integrated Development Workflow

Workflow Design Rational Design (Scaffold: Pyrazole-CN) Synth MCR Synthesis (Ethanol/Water) Design->Synth Char Characterization (NMR, IR, Mass) Synth->Char Screen In Vitro Screen (MIC/MBC - REMA) Char->Screen Decision MIC < 10 µg/mL? Screen->Decision Mech Enzyme Assay (DNA Gyrase/Topo IV) Decision->Mech Yes Refine Refine R-Groups (SAR Loop) Decision->Refine No Lead Lead Candidate Mech->Lead Refine->Design

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Marinescu, M., & Zalaru, C. M. (2021).[3] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.[3][4][5][6] Recent Trends in Biochemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2021).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

  • Al-Ghamdi, S. et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel... Pyrazole-4-carbonitrile Derivatives. ACS Omega. [Link]

  • Abd El-All, A. S., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition.[2][8] MDPI Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile Synthesis

The following technical guide addresses the yield optimization for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS: 159831-30-8). This response is structured as a Tier 3 Technical Support resource, designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS: 159831-30-8). This response is structured as a Tier 3 Technical Support resource, designed for research scientists requiring actionable, mechanistic troubleshooting.

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: PYR-SYN-OPT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Mechanistic Insight[1][2]

The synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile typically involves the base-catalyzed condensation of malononitrile with a nitrogen-containing C2-synthon, such as sarcosine nitrile (N-methylaminoacetonitrile) or an equivalent


-haloacetaldehyde/amine system.[1]

The core challenge in this synthesis is controlling the Thorpe-Ziegler cyclization while suppressing the rapid, base-catalyzed oligomerization of malononitrile (forming dimers/trimers) and the oxidative degradation of the electron-rich pyrrole product.[1] Low yields are frequently caused by:

  • Kinetic Competition: The rate of malononitrile dimerization often exceeds the rate of the desired cross-condensation.[1]

  • Product Instability: The 5-amino-pyrrole moiety is highly susceptible to oxidative polymerization (tar formation) under aerobic conditions.

  • Incomplete Cyclization: Formation of the intermediate enaminonitrile without subsequent ring closure due to insufficient base strength or temperature.[1]

Critical Process Parameters (CPP) Optimization

Phase 1: Reagent Quality & Stoichiometry[1]
  • Malononitrile Purity: Must be

    
     and white/colorless. Yellow or brown malononitrile indicates pre-existing oligomers that autocatalyze decomposition. Action:  Recrystallize from ethanol or distill under reduced pressure if discolored.
    
  • Amine Source (Sarcosine Nitrile/Methylamine): Use fresh solutions.[1] If generating in situ from hydrochloride salts, ensure complete neutralization but avoid large excesses of inorganic base which can trap the product in the aqueous phase.[1]

  • Stoichiometry: Use a slight excess of the amine component (1.1–1.2 eq) relative to malononitrile to favor cross-condensation over malononitrile homocoupling.[1]

Phase 2: Reaction Conditions[1][3][4]
  • Solvent System: Switch from pure Methanol/Ethanol to a co-solvent system if solubility is an issue. A mixture of EtOH/H₂O (4:1) often improves the solubility of the ionic intermediates and facilitates the precipitation of the final product.[1]

  • Base Catalyst: Strong alkoxides (NaOEt) can be too aggressive, promoting polymerization.[1]

    • Recommendation: Use Piperidine or Triethylamine (Et₃N) (0.1–0.5 eq) for milder deprotonation.[1]

    • Alternative: For difficult cyclizations, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in stoichiometric amounts, but add it slowly at low temperature.[1]

  • Temperature Profile:

    • Addition Phase:

      
       to 
      
      
      
      . Keep malononitrile concentration low (slow addition).[1]
    • Cyclization Phase: Slowly ramp to reflux (

      
      ).[1] Rapid heating can cause thermal decomposition.
      
Phase 3: Isolation & Purification[1]
  • Quenching: Do not quench with strong acid. The amino-pyrrole is acid-sensitive. Neutralize to pH 7–8 with dilute acetic acid or ammonium chloride.

  • Workup: Rapid filtration of the precipitated solid is preferred over extraction.[1] If extraction is necessary, use EtOAc and wash with brine to break emulsions.[1]

  • Drying: Dry under high vacuum at

    
    . Avoid prolonged exposure to air/light.
    

Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture turns black/tarry within minutes of adding the base. What is happening? A: This indicates uncontrolled polymerization of malononitrile or oxidation of the pyrrole.

  • Fix:

    • Degas solvents with Argon/Nitrogen for 15 mins prior to reaction.

    • Lower the reaction temperature to

      
       during the base addition.
      
    • Dilute the reaction mixture (0.1 M concentration max).

    • Switch to a weaker base (e.g., from NaOEt to Piperidine/AcOH buffer).[1]

Q2: I see a major spot on TLC that is not the product, and yield is <20%. A: The spot is likely the malononitrile dimer (2-amino-1,1,3-tricyanopropene).[1]

  • Fix: Change the order of addition. Add the base to the amine/C2-synthon first, then add malononitrile dropwise over 1–2 hours.[1] This keeps the concentration of free malononitrile anion low, favoring reaction with the amine over itself.[1]

Q3: The product decomposes during column chromatography. A: 5-aminopyrroles are acid-sensitive and can degrade on acidic silica gel.

  • Fix:

    • Pre-treat the silica gel column with 1% Triethylamine in the eluent to neutralize acidic sites.[1]

    • Use neutral alumina instead of silica.

    • Ideally, optimize the reaction solvent to allow the product to crystallize out directly (e.g., cooling the EtOH/Water mixture), avoiding chromatography altogether.[1]

Q4: The NMR shows the correct alkyl peaks but missing the NH₂ protons. A: Rapid proton exchange with deuterated solvents (MeOD, D₂O) or broadening due to hydrogen bonding.[1]

  • Fix: Run NMR in DMSO-d₆ or CDCl₃ . If peaks are broad, trace water might be present; dry the sample thoroughly.[1] If the peak is truly missing, you may have formed an imidate or amidine side product due to incomplete cyclization.[1]

Mechanistic Workflow Visualization

The following diagram illustrates the critical pathway and competing side reactions.

PyrroleSynthesis Start Reagents: Malononitrile + Sarcosine Nitrile Deprotonation Base Deprotonation (Formation of Carbanion) Start->Deprotonation CrossCondensation Cross-Condensation (Intermediate Enaminonitrile) Deprotonation->CrossCondensation Slow Addition Low Temp Dimerization Side Reaction: Malononitrile Dimerization Deprotonation->Dimerization High Conc. Strong Base Cyclization Thorpe-Ziegler Cyclization (Intramolecular) CrossCondensation->Cyclization Heat/Reflux Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Product Target Product: 5-amino-1-methyl-1H-pyrrole-3-carbonitrile Tautomerization->Product Oxidation Side Reaction: Oxidative Polymerization (Tar) Product->Oxidation Air Exposure Acidic Workup

Caption: Mechanistic pathway highlighting the competition between the desired Thorpe-Ziegler cyclization and malononitrile dimerization.

Optimized Experimental Protocol

Target: 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (10 mmol scale)

  • Preparation:

    • Flame-dry a 100 mL 3-neck round bottom flask.

    • Equip with a magnetic stir bar, reflux condenser, and addition funnel.[1]

    • Flush with Argon for 15 minutes.

  • Solubilization:

    • Add Sarcosine Nitrile (or equivalent N-methyl precursor) (11 mmol, 1.1 eq) to Ethanol (absolute) (20 mL).[1]

    • Add Piperidine (1.0 mmol, 0.1 eq) or Triethylamine .[1]

    • Cool the mixture to

      
       in an ice bath.
      
  • Controlled Addition:

    • Dissolve Malononitrile (10 mmol, 1.0 eq) in Ethanol (10 mL).

    • Add the malononitrile solution dropwise over 60 minutes. Note: The slow addition is crucial to prevent dimerization.[1]

  • Cyclization:

    • After addition, remove the ice bath and stir at room temperature for 30 minutes.

    • Heat the mixture to reflux (

      
      )  for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
      
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent to ~25% of original volume under reduced pressure.[1]

    • Add ice-cold water (20 mL) to induce precipitation.[1]

    • Filter the solid, wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Purification (if needed):

    • Recrystallize from Ethanol/Water .

    • If chromatography is required, use silica gel neutralized with 1% Et₃N.[1]

Data Summary: Solvent & Base Effects

ParameterConditionYield ImpactNotes
Base NaOEt (Strong)Low (<40%)High polymerization/tar formation.[1]
Base Piperidine (Mild) High (70-85%) Best balance of activation vs. side reactions.[1]
Solvent MethanolModerateGood solubility, but product may not precipitate.[1]
Solvent EtOH/H₂O High Promotes precipitation of product, driving equilibrium.[1]
Atmosphere AirLowProduct oxidizes to dark brown solid.
Atmosphere Argon/N₂ High Essential for obtaining light-colored, pure product.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile Product Sheet. Retrieved from [1]

  • Organic Chemistry Portal. (2023).[1] Synthesis of Pyrroles: Paal-Knorr and Thorpe-Ziegler Methods. Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles (Analogous Chemistry). Retrieved from [1]

  • Royal Society of Chemistry. (2011). Automated flow synthesis of 5-amino-4-cyano-1,2,3-triazoles (Purification protocols). Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 5-amino-1-methyl-1h-pyrrole-3-carbonitrile.[1][3][4][5] Retrieved from [1]

Sources

Optimization

Technical Support Center: Synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. We will delve into the causality behind experimental observations, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is successful, reproducible, and scalable.

Section 1: The Core Synthesis Pathway

The synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is efficiently achieved via a base-catalyzed domino reaction involving a Michael addition followed by an intramolecular Thorpe-Ziegler cyclization.[1][2] This approach combines readily available starting materials, (methylamino)acetonitrile (also known as sarcosine nitrile) and fumaronitrile, to construct the pyrrole ring in a single synthetic operation.

Primary Reaction Mechanism

The reaction proceeds in two key stages initiated by a strong base:

  • Michael Addition: The base deprotonates the α-carbon of (methylamino)acetonitrile, generating a nucleophilic carbanion. This carbanion then undergoes a conjugate addition to one of the nitrile groups of fumaronitrile, an excellent Michael acceptor.

  • Thorpe-Ziegler Cyclization: The intermediate adduct, now possessing a newly formed carbanion, undergoes an intramolecular nucleophilic attack on the pendant nitrile group. This 5-endo-dig cyclization forms a cyclic imine, which rapidly tautomerizes to the more stable and aromatic 5-amino-1-methyl-1H-pyrrole-3-carbonitrile product.[3][4]

Visualizing the Main Pathway

Main_Synthesis_Pathway Core Synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile cluster_start Starting Materials cluster_steps Reaction Sequence cluster_product Final Product SM1 Fumaronitrile Step1 1. Michael Addition (Base-catalyzed) SM1->Step1 SM2 (Methylamino)acetonitrile SM2->Step1 Step2 2. Thorpe-Ziegler Cyclization Step1->Step2 Forms intermediate adduct Step3 3. Tautomerization Step2->Step3 Forms cyclic imine Product 5-amino-1-methyl- 1H-pyrrole-3-carbonitrile Step3->Product

Caption: Domino reaction workflow for the target aminopyrrole.

Section 2: Troubleshooting Guide for Side Reactions

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yields are very low, or the reaction failed to proceed. What went wrong?

Probable Cause A: Inappropriate Base or Insufficient Deprotonation The entire domino sequence hinges on the initial deprotonation of (methylamino)acetonitrile. The pKa of the α-proton is relatively high, requiring a sufficiently strong, non-nucleophilic base. Weaker bases like triethylamine or potassium carbonate are often ineffective.[1][5]

  • Solution:

    • Select a Strong Base: Use a strong, non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in oil) or a sodium alkoxide like Sodium Ethoxide (NaOEt).

    • Ensure Anhydrous Conditions: These bases react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base and inhibiting the reaction.

    • Optimize Stoichiometry: Use at least one full equivalent of the base. A slight excess (1.1 eq) can help drive the reaction to completion.

Probable Cause B: Self-Condensation of Starting Material (Methylamino)acetonitrile can undergo a base-catalyzed self-condensation (a Thorpe reaction) to form a dimeric enaminonitrile byproduct.[3][6] This side reaction consumes your starting material and reduces the yield of the desired pyrrole. It is particularly prevalent if the (methylamino)acetonitrile is exposed to the base for an extended period before the fumaronitrile is added.

  • Solution:

    • Control Reagent Addition: Add the fumaronitrile to the reaction vessel before adding the base, or add the base to a mixture of both starting materials. Alternatively, a solution of the base can be added slowly to a cooled solution of the reactants.

    • Maintain Low Temperature: Initiate the reaction at a low temperature (e.g., 0 °C) to disfavor the intermolecular self-condensation, which typically has a higher activation energy than the desired Michael addition.

Visualizing the Dimerization Side Reaction

Dimerization_Side_Reaction Side Reaction: Dimerization of Starting Material SM (Methylamino)acetonitrile (2 equivalents) Step1 Intermolecular Thorpe Reaction SM->Step1 Base Strong Base (e.g., NaH) Base->Step1 Catalyzes SideProduct Dimeric Enaminonitrile Byproduct Step1->SideProduct

Caption: Formation of a common dimeric byproduct via self-condensation.

Q2: The crude product is a dark brown oil or intractable tar. How can I fix this?

Probable Cause: Polymerization and/or Oxidation This is a classic symptom of two potential issues:

  • Polymerization: Fumaronitrile is an electron-poor alkene and can undergo anionic polymerization under strongly basic conditions, especially at elevated temperatures. This leads to the formation of polymeric tars.

  • Oxidation: The final product, an electron-rich aminopyrrole, is susceptible to air oxidation. This process often forms highly colored, high-molecular-weight impurities, contributing to the dark appearance of the crude material.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon from start to finish, including the workup if possible. This minimizes contact with atmospheric oxygen.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid aggressive heating unless necessary.

    • Controlled Base Addition: Add the base portion-wise or as a solution via a syringe pump over a period of time. This keeps the instantaneous concentration of the anionic species low, mitigating polymerization.

Q3: My purified product contains an impurity with the same mass, likely an isomer. What is it?

Probable Cause: Isomeric Starting Material While fumaronitrile (trans-isomer) is recommended, if maleonitrile (cis-isomer) is used, base-catalyzed isomerization to the more thermodynamically stable fumaronitrile can occur in situ. However, if the initial Michael addition to maleonitrile is competitive, it can lead to a different diastereomeric intermediate, which may cyclize at a different rate or lead to regioisomeric byproducts, complicating purification.

  • Solution:

    • Use Fumaronitrile: Start with fumaronitrile, the trans-isomer, to ensure stereochemical homogeneity.

    • Verify Starting Material Purity: Confirm the identity and purity of your starting materials by NMR before beginning the synthesis.

Q4: I am losing my product during workup or column chromatography. Why?

Probable Cause A: Hydrolysis of the Nitrile Group The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under harsh acidic or basic conditions during the aqueous workup.

  • Solution:

    • Neutral Workup: Quench the reaction carefully with a neutral or weakly acidic solution, such as saturated ammonium chloride (NH₄Cl), instead of strong acids like HCl.

    • Minimize Contact Time: Perform extractions quickly and avoid letting the product sit in aqueous layers for extended periods.

Probable Cause B: Degradation on Silica Gel The basic amino group on the pyrrole ring can interact strongly with the acidic silanol groups on standard silica gel. This leads to significant streaking, poor separation, and in some cases, decomposition of the product on the column.[7][8]

  • Solution:

    • Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites and dramatically improves the chromatography of basic compounds.[8]

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is more compatible with basic analytes.

    • Alternative Purification: If chromatography is still problematic, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or conversion to an HCl salt to facilitate purification and then liberation of the free base.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions?

  • While every reaction requires optimization, a reliable starting point is summarized in the table below. Always monitor progress by Thin Layer Chromatography (TLC) to determine the ideal reaction time.

ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)THF is aprotic and excellent for NaH. EtOH is suitable for NaOEt but can act as a proton source.
Base Sodium Hydride (NaH, 1.1 eq) or Sodium Ethoxide (NaOEt, 1.1 eq)NaH is generally cleaner as the only byproduct is H₂ gas.[3]
Temperature 0 °C to Room TemperatureStart cold to control exotherm and minimize side reactions, then allow to warm.
Atmosphere Nitrogen or ArgonCrucial for preventing oxidation of the electron-rich aminopyrrole product.
Reaction Time 2 - 12 hoursMonitor by TLC (e.g., in 50% Ethyl Acetate/Hexanes) until starting materials are consumed.

Q2: How should I purify and store the final product?

  • Purification: Flash column chromatography on silica gel treated with 1% triethylamine using a gradient of ethyl acetate in hexanes is the most common method.[8]

  • Storage: 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is an off-white to pale yellow solid that can darken over time due to oxidation. For long-term stability, store it in an amber vial under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C is ideal).

Q3: Can I use other Michael acceptors instead of fumaronitrile?

  • Yes, this synthetic route is adaptable. Other electron-deficient alkenes or alkynes can potentially be used, leading to a variety of substituted pyrroles. However, each new substrate will require re-optimization of the reaction conditions, as the rates of both the Michael addition and the subsequent cyclization will change.

References

  • Salaheldin, A. M. (2008). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 63(5), 564–570. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]

  • Al-Warhi, T., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627. [Link]

  • Keller, L., Dumas, F., Pizzonero, M., & Huy, N. D. (2002). Thorpe Ziegler side reactions. Tetrahedron Letters, 43(16), 2943-2946. [Link]

  • Thorpe-Ziegler Reaction. (2014). Chem-Station. [Link]

  • The Construction of Nitrogen‐Containing Heterocycles from Alkynyl Imines. (2020). Advanced Synthesis & Catalysis. [Link]

  • Mohn, G., & Heim, W. G. (1986). Mutagenic activity of acetonitrile and fumaronitrile in three short term assays with special reference to autoinduction. Archives of toxicology, 58(3), 183–186. [Link]

  • Wikipedia contributors. (2023). Thorpe reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2024). ResearchGate. [Link]

  • Mou, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 894331. [Link]

  • Kanzian, T., et al. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry, 2009(28), 4779-4786. [Link]

  • Longato, B., et al. (2006). Platinum(II)-Mediated Coupling Reactions of Acetonitrile with the Exocyclic Nitrogen of 9-Methyladenine and 1-Methylcytosine. Inorganic Chemistry, 45(5), 1805–1814. [Link]

  • Li, J. J. (2002). Thorpe-Ziegler reaction. Name Reactions, 1-2. [Link]

  • Purification of aminonitrile. (2022). Reddit. [Link]

  • Ghorbani-Vaghei, R., & Amiri-Sadeghan, A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry, 9, 758652. [Link]

  • Synthesis process of 2-amino-3-cyano pyrrole derivatives. (2014).
  • Barai, H. R., et al. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. Journal of Chemistry and Chemical Sciences. [Link]

  • Al-Awadi, H., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 104-118. [Link]

  • Longato, B., et al. (2006). Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. Inorganic Chemistry, 45(5), 1805-14. [Link]

  • A Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines. (2020). SynOpen. [Link]

  • Salaheldin, A. M., & El-Apasery, M. A. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. [Link]

  • Jayapradha, S. R., et al. (2023). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives. Mapana Journal of Sciences, 22(3), 1-20. [Link]

  • Jain, K., et al. (2012). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry, 2(1), 58-62. [Link]

  • Cisneros-Vargas, A., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 27(22), 7904. [Link]

  • Sivalingam, M., & Jaccob, Z. M. A. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

Sources

Troubleshooting

troubleshooting low yields in multi-component reactions for heterocycles

Technical Support Center: MCR & Heterocycle Synthesis Current Status: Operational 🟢 Ticket Queue: Priority Handling for Low Yields & Side Reactions Mission Statement Welcome to the MCR Technical Support Hub. Multicompone...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MCR & Heterocycle Synthesis Current Status: Operational 🟢 Ticket Queue: Priority Handling for Low Yields & Side Reactions

Mission Statement

Welcome to the MCR Technical Support Hub. Multicomponent Reactions (MCRs) offer high atom economy and complexity generation, but they are thermodynamically demanding. Unlike linear synthesis, where you isolate intermediates, MCRs require 3+ components to dance in perfect synchrony. When they fail, they often fail spectacularly—yielding tar, recovered starting material, or intractable mixtures.

This guide is not a textbook; it is a diagnostic tool designed to rescue your stalled experiments.

Module 1: The Biginelli Reaction (Dihydropyrimidinones)

System Status: Common Failure: Stalled Intermediates & Knoevenagel Side-Products[1]

Ticket #1024: "My Biginelli reaction stalls at 40% conversion. I see an intermediate on TLC that won't cyclize."

Diagnosis: You are likely stuck at the ureide intermediate stage. The Biginelli reaction is not a concerted process; it proceeds via the formation of an N-acyliminium ion. If your acid catalyst is too weak or the water concentration is too high, the final dehydration-cyclization step becomes the thermodynamic bottleneck.

The Fix (Protocol):

  • Switch Catalysts: Move from simple Brønsted acids (HCl/EtOH) to a Lewis Acid. Ytterbium Triflate [Yb(OTf)₃] is the gold standard here because it coordinates oxophilic centers without being deactivated by the urea.

  • Water Management: The reaction generates water. In reversible steps, water drives the equilibrium backward. Add 4Å Molecular Sieves or use a Dean-Stark trap if the solvent allows (e.g., Toluene/Reflux).

Visual Mechanism & Failure Points:

Biginelli_Mechanism Start Aldehyde + Urea + Beta-Ketoester Imine Acyl-Imine Intermediate Start->Imine Acid Cat. Side Knoevenagel Side Product Start->Side Wrong Conditions (Base/No Urea) Ureide Open-Chain Ureide Imine->Ureide Nucleophilic Attack Ureide->Imine Reversible (+H2O) Product DHPM (Cyclized Product) Ureide->Product Slow Step (-H2O)

Figure 1: The Biginelli Pathway. The yellow node (Ureide) is the common "resting state" in failed reactions. Water removal forces the transition to Green.

Module 2: The Ugi-4CR (Peptidomimetics)

System Status: Common Failure: "The Black Tar" & Passerini Competition

Ticket #2055: "I tried an Ugi reaction with a hindered amine. I got a low yield and a major byproduct that lacks the amine."

Diagnosis: You have encountered the Passerini Side-Reaction . The Ugi reaction relies on the formation of an imine (Aldehyde + Amine) before the isocyanide attacks.[2] If your amine is sterically hindered or weakly nucleophilic (e.g., an aniline), the isocyanide will react directly with the activated aldehyde/acid complex (Passerini pathway), bypassing the amine entirely.

The Fix (Sequential Addition Protocol): Do not mix all four components simultaneously. Force the thermodynamics in your favor.

  • Step 1 (Pre-formation): Combine the Aldehyde and Amine in Methanol (MeOH) or Trifluoroethanol (TFE). Add 4Å Molecular Sieves.

  • Step 2 (Imine Check): Stir for 2–4 hours. Confirm imine formation via TLC or crude NMR (look for the disappearance of the aldehyde proton).

  • Step 3 (Activation): Add the Carboxylic Acid . Stir for 10 minutes to protonate the imine.

  • Step 4 (The Trigger): Add the Isocyanide last.

Data: Solvent Effects on Ugi Yields

SolventDielectric ConstantYield (Standard)Yield (Hindered Amine)Notes
Methanol 3385%45%Standard protic solvent.
TFE (Trifluoroethanol) 2792%88%Recommended. H-bond donor; stabilizes the transition state.
DCM 940%<10%Too non-polar; slow reaction rates.
Water 8060%20%Good for "On-Water" synthesis but risks hydrolysis.

Module 3: Hantzsch Dihydropyridine Synthesis

System Status: Common Failure: Unwanted Oxidation

Ticket #3099: "I'm trying to make the 1,4-dihydropyridine (DHP), but my product is contaminated with the aromatized pyridine."

Diagnosis: 1,4-DHPs are sensitive to oxidative aromatization, especially under light or prolonged heating. If you are refluxing in ethanol for 12 hours, you are essentially cooking your product into a pyridine.

The Fix (Microwave Acceleration): Switch from thermal reflux to Microwave Irradiation. MCRs are exceptionally responsive to microwave heating due to the high polarity of the transition states (dipolar polarization).

Protocol: Microwave-Assisted Hantzsch

  • Vessel: 10 mL Microwave pressure vial.

  • Loading: Aldehyde (1.0 eq), Ethyl Acetoacetate (2.0 eq), Ammonium Acetate (1.1 eq).

  • Solvent: Ethanol (or solvent-free).

  • Parameters:

    • Temperature: 120°C

    • Time: 10 minutes (vs. 8 hours reflux)

    • Power: Dynamic (Max 200W)

  • Workup: Cool to 0°C immediately. The product usually crystallizes out. Filter and wash with cold EtOH.

Module 4: Universal Troubleshooting Logic

Before abandoning a reaction, run it through this logic tree to identify the exact point of failure.

Troubleshooting_Tree Start Reaction Failed (Low Yield) Check1 Is Starting Material (SM) Consumed? Start->Check1 NoRxn NO: SM Remains Check1->NoRxn No YesRxn YES: SM Gone Check1->YesRxn Yes Heat Increase Temp/Pressure (Microwave) NoRxn->Heat Cat Change Catalyst (Lewis Acid) NoRxn->Cat Conc Increase Conc. (MCRs like >1.0 M) NoRxn->Conc Spots Multiple TLC Spots? YesRxn->Spots Messy YES: Complex Mixture Spots->Messy Many Clean NO: One Wrong Spot Spots->Clean Few Order Change Order of Addition (Prevent Side Rxns) Messy->Order Temp Lower Temp (Control Exotherm) Messy->Temp Inter Trapped Intermediate? (Check MS) Clean->Inter Water Add Drying Agent (Push Equilibrium) Clean->Water

Figure 2: MCR Diagnostic Logic Tree. Follow the path to determine if your failure is Kinetic (rate) or Thermodynamic (stability/equilibrium).

FAQ: Isolation & Purification

Q: My Ugi product streaks on the column and I lose half of it. A: Ugi products (peptidomimetics) often possess amide backbones that hydrogen bond strongly with silica.

  • Solution 1: Use Neutralized Silica . Pre-wash your column with 1% Triethylamine in Hexane.

  • Solution 2: Precipitation. Many MCR products are solids. Before chromatography, try dissolving the crude "tar" in a minimum amount of hot ethanol and adding water dropwise until cloudy. Let it sit in the fridge overnight.

Q: Can I use water as a solvent? A: Yes, "On-Water" conditions often accelerate MCRs due to the hydrophobic effect (reactants aggregate, increasing effective concentration). However, this only works if your intermediates (like isocyanides) are not rapidly hydrolyzed.

References

  • Dömling, A., & Ugi, I. (2000).[3] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4][5] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent Reaction Design in the Quest for Molecular Complexity and Diversity. Angewandte Chemie International Edition, 50(28), 6234–6246. Link

  • Wang, L., et al. (2012). Ytterbium(III) Triflate Catalyzed One-Pot Synthesis of Dihydropyrimidinones.[4][6] Tetrahedron, 68(15), 3125-3130. Link

  • Cioc, R. C., et al. (2014). Multicomponent Reactions: Advanced Tools for Sustainable Organic Synthesis. Green Chemistry, 16, 2958-2975. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. As drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. As drug development professionals, our commitment to data integrity is paramount. A robust, well-validated analytical method is not merely a regulatory requirement; it is the foundation of product quality, ensuring safety and efficacy from early-stage development through to commercial release.[1]

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, offering field-proven insights into selecting and validating the most appropriate analytical technique for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the modernized Q2(R2) and Q14 guidelines, which champion a science- and risk-based lifecycle approach to analytical procedures.[2][3][4]

Defining the Analytical Target Profile (ATP)

Before any experimental work begins, we must define the method's objective. The ATP is a prospective summary of the desired performance characteristics of an analytical procedure, ensuring it is fit-for-purpose from the outset.[3] For the purpose of this guide, we will establish an ATP for a primary use case: a quantitative purity and assay determination of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile as a drug substance by High-Performance Liquid Chromatography (HPLC).

Table 1: Example Analytical Target Profile (ATP)

Attribute Target Requirement Justification
Analyte 5-amino-1-methyl-1H-pyrrole-3-carbonitrileActive Pharmaceutical Ingredient (API) or key intermediate.
Matrix Drug Substance (Solid Powder)To assess the purity and strength of the bulk material.
Method Purpose Quantification (Assay) and Impurity ProfilingTo ensure the material meets pre-defined quality specifications.
Technique HPLC with UV DetectionProvides the necessary selectivity, precision, and accuracy for regulatory submission.[5][6]
Assay Range 80% - 120% of nominal concentrationStandard range for drug substance assay as per ICH guidelines.[7][8]
Accuracy 98.0% - 102.0% recoveryEnsures results are close to the true value.[3]
Precision ≤ 2.0% RSDDemonstrates the method's repeatability and intermediate precision.[2]
Impurity LOQ ≤ 0.05%Sensitivity required to control impurities at specified levels.[9]
Specificity No interference from impurities or degradation productsCritical for ensuring the analyte peak is pure and accurately quantified.

Comparison of Candidate Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the ATP. 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound.[10][11] Its structure, featuring a substituted pyrrole ring system, suggests inherent UV absorbance, making it amenable to several common analytical techniques.[12]

Technique Principle Pros for this Analyte Cons for this Analyte Primary Application
RP-HPLC with UV Separation based on polarity, detection via UV absorbance.Excellent for separating polar compounds. The aromatic pyrrole ring is a strong chromophore. Cost-effective and ubiquitous in QC labs.[13]Moderate sensitivity compared to MS. Potential for co-eluting impurities without mass confirmation.Workhorse: Assay, purity, stability testing.
LC-MS/MS Separation by HPLC, detection by mass-to-charge ratio.Extremely high sensitivity and specificity. Essential for identifying unknown impurities and for bioanalysis.[14][15]Higher cost and complexity. Matrix effects can be a challenge.Specialized: Trace-level impurity identification, bio-analytical studies.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile process impurities or residual solvents.Analyte is likely non-volatile, requiring derivatization which adds complexity and variability.Complementary method for specific volatile impurities.
UV-Vis Spectrophotometry Measures light absorbance of the analyte in solution.Simple, rapid, and inexpensive. Good for a basic identity check or assay of a highly pure substance.[16][17]Lacks specificity; any UV-absorbing impurity will interfere. Not a stability-indicating method.[18]Limited to assay of the pure, isolated substance.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable and robust choice for the routine quality control outlined in our ATP. It offers the best balance of specificity, precision, and cost-effectiveness for assay and impurity analysis.

In-Depth Validation Protocol: RP-HPLC Method

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][7][19] The following sections provide a detailed, step-by-step protocol for validating an RP-HPLC method for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, grounded in ICH Q2(R2) guidelines.[20]

System Suitability Testing (SST)

Causality: Before any validation or sample analysis, we must verify that the chromatographic system is performing adequately. SST is a self-validating check that ensures the precision of the system on a given day.[21]

Protocol:

  • Prepare a system suitability solution containing the analyte at the nominal concentration (e.g., 100 µg/mL) and a known, closely eluting impurity or a related compound.

  • Inject the solution five or six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Determine the theoretical plates (N), tailing factor (T), and resolution (Rs) between the analyte and the related compound.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 1.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Resolution (Rs): > 2.0

Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2][8] This is the cornerstone of a stability-indicating method.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[9]

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulated product).

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the analyte in the stressed samples, ensuring no co-eluting peaks are present.

  • Resolution: Confirm that all degradation products are well-resolved from the main analyte peak.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation Analyte Analyte Solution HPLC Analyze via RP-HPLC-PDA Analyte->HPLC Acid Acid Stress Acid->HPLC Base Base Stress Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Heat Thermal Stress Heat->HPLC Light Photolytic Stress Light->HPLC Purity Assess Peak Purity HPLC->Purity Resolution Confirm Resolution (Rs > 2.0) HPLC->Resolution MassBal Calculate Mass Balance HPLC->MassBal Result Method is Specificity-Proven Purity->Result Resolution->Result MassBal->Result

Caption: Workflow for establishing method specificity through forced degradation.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the method's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[2][8]

Protocol:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range should typically span 80% to 120% of the nominal test concentration.[7]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the known concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak AreaPredicted Conc.% Recovery
80.079850079.999.9%
90.089950090.0100.0%
100.01001000100.1100.1%
110.01102500110.2100.2%
120.01199000119.999.9%
0.9999
Equation y = 10000x + 1000

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to a sample with a known concentration and calculating the percent recovery.[3]

Protocol:

  • Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).

  • For each level, prepare three independent samples.

  • Analyze all nine samples.

  • Calculate the percent recovery for each sample against the known concentration.

G Start Prepare 3 Conc. Levels (e.g., 80%, 100%, 120%) Prep1 Level 1: Prepare 3 replicates Start->Prep1 Prep2 Level 2: Prepare 3 replicates Start->Prep2 Prep3 Level 3: Prepare 3 replicates Start->Prep3 Analyze Analyze all 9 samples via validated method Prep1->Analyze Prep2->Analyze Prep3->Analyze Calc Calculate % Recovery for each replicate Analyze->Calc Eval Evaluate Mean % Recovery and RSD at each level Calc->Eval Result Method is Accurate Eval->Result If criteria met

Caption: Workflow for assessing method accuracy via percent recovery.

Acceptance Criteria:

  • Mean % Recovery: 98.0% - 102.0% at each concentration level.

  • %RSD for replicates: ≤ 2.0% at each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[2][8]

Protocol:

  • Repeatability:

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall method precision.

Table 3: Example Precision Data Summary

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2 Acceptance Criteria
Number of Samples (n) 66-
Mean Assay (%) 99.8%100.1%-
%RSD 0.5%0.6%≤ 2.0%
Overall %RSD (n=12) -0.7%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[13][22] These are critical for impurity analysis.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

    • LOD is typically where S/N is 3:1.

    • LOQ is typically where S/N is 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Vary each parameter slightly (e.g., pH ± 0.2, Temp ± 5°C, Flow Rate ± 10%).

  • Analyze system suitability samples under each varied condition.

  • Evaluate the impact on SST results (e.g., resolution, retention time).

Acceptance Criteria:

  • All system suitability criteria must be met under all varied conditions, demonstrating the method is robust.

Conclusion

The validation of an analytical method for a novel compound like 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a systematic process that underpins the entire drug development lifecycle. While several techniques possess the capability to analyze this molecule, an RP-HPLC method with UV detection provides the optimal combination of specificity, precision, and practicality for its intended use in a quality control environment.

This guide has demonstrated that method validation is not a rote exercise but a scientific investigation. By establishing a clear Analytical Target Profile, systematically evaluating each validation parameter, and understanding the causality behind each experiment, researchers and drug development professionals can build a self-validating system of analysis. This ensures the generation of trustworthy, reliable, and defensible data, satisfying global regulatory expectations and, most importantly, safeguarding patient safety.[1][23][24]

References

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  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
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  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • PubMed. (2021, September 10). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Available from: [Link]

  • Analyst (RSC Publishing). (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Available from: [Link]

  • MDPI. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Available from: [Link]

  • PMC. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma. Available from: [Link]

  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • ACS Omega. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Available from: [Link]

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  • ARC Journals. (2016, July 15). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Available from: [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) FDA issues revised guidance for analytical method validation. Available from: [Link]

  • Academia.edu. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • PMC. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubMed. Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. Available from: [Link]

  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. (2025, November 25).
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • ACS Omega. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Available from: [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Available from: [Link]

  • ResearchGate. The main chemical properties of the five amino acids used. Available from: [Link]

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  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available from: [Link]

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Sources

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